molecular formula C22H18N10Sn B1241632 Bis(adeninato-N(9))-diphenyltin IV CAS No. 81948-65-4

Bis(adeninato-N(9))-diphenyltin IV

Numéro de catalogue: B1241632
Numéro CAS: 81948-65-4
Poids moléculaire: 541.2 g/mol
Clé InChI: XEGJSTWYQQJAMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bis(adeninato-N(9))-diphenyltin IV, also known as Bis(adeninato-N(9))-diphenyltin IV, is a useful research compound. Its molecular formula is C22H18N10Sn and its molecular weight is 541.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(adeninato-N(9))-diphenyltin IV suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(adeninato-N(9))-diphenyltin IV including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

81948-65-4

Formule moléculaire

C22H18N10Sn

Poids moléculaire

541.2 g/mol

Nom IUPAC

9-[(6-aminopurin-9-yl)-diphenylstannyl]purin-6-amine

InChI

InChI=1S/2C6H5.2C5H4N5.Sn/c2*1-2-4-6-5-3-1;2*6-4-3-5(9-1-7-3)10-2-8-4;/h2*1-5H;2*1-2H,(H2-,6,7,8,9,10);/q;;2*-1;+2

Clé InChI

XEGJSTWYQQJAMY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(N3C=NC4=C(N=CN=C43)N)N5C=NC6=C(N=CN=C65)N

SMILES canonique

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(N3C=NC4=C(N=CN=C43)N)N5C=NC6=C(N=CN=C65)N

Autres numéros CAS

81948-65-4

Synonymes

BANDTIV
bis(adeninato-N(9))-diphenyltin IV

Origine du produit

United States
Foundational & Exploratory

Technical Guide: Structural Elucidation of Bis(adeninato-N(9))-diphenyltin(IV)

[1][2]

Executive Summary

Bis(adeninato-N(9))-diphenyltin(IV) is a coordination complex of significant interest in the field of non-platinum metal-based antitumor agents. Unlike many organotin carboxylates that exhibit high cytotoxicity, this complex is characterized by a distinct tetrahedral geometry and high hydrolytic stability.

The structural analysis of this compound represents a classic case study in spectroscopic crystallography . Due to the propensity of adenine-organotin derivatives to form amorphous polymers or microcrystalline solids, traditional Single-Crystal X-Ray Diffraction (SC-XRD) is often precluded. Consequently, the definitive structural model—a tetrahedral tin(IV) center coordinated via the N(9) position of two adenine ligands—was established through


Sn Mössbauer Spectroscopy

Key Structural Metrics:

  • Formula:

    
    
    
  • Coordination Geometry: Distorted Tetrahedral (

    
     symmetry approximation)
    
  • Ligand Binding: Monodentate via Adenine N(9) (deprotonated)

  • Primary Characterization Method:

    
    Sn Mössbauer (Zeeman split)[1]
    

Synthesis & Crystallization Protocol

The synthesis targets the thermodynamic product where the highly basic N(9) position of adenine coordinates to the tin center.

Reagents and Stoichiometry[1][3]
  • Precursor: Diphenyltin(IV) oxide (

    
    ) or Diphenyltin(IV) dichloride (
    
    
    ).
  • Ligand: Adenine (

    
    ).
    
  • Solvent System: Methanol/Ethanol (anhydrous) or Toluene/Ethanol azeotrope.

  • Stoichiometry: 1:2 (Sn : Adenine).

Step-by-Step Synthesis Workflow

The following protocol maximizes the yield of the N(9)-coordinated species while minimizing N(7) kinetic byproducts.

  • Ligand Activation: Suspend Adenine (2.0 mmol) in absolute methanol (50 mL). If using

    
    , add Sodium Methoxide (NaOMe, 2.0 mmol) to deprotonate the N(9)-H (pKa 
    
    
    9.8).
  • Metalation: Add

    
     (1.0 mmol) dropwise to the stirring suspension.
    
    • Alternative: Reflux

      
       (1.0 mmol) with Adenine (2.0 mmol) in toluene/ethanol (1:1) using a Dean-Stark trap to remove water (driving force).
      
  • Reflux: Heat the mixture at reflux (

    
    C) for 6–8 hours. The solution typically clarifies as the complex forms, followed by precipitation.
    
  • Isolation: Filter the resulting white precipitate while hot to remove unreacted starting materials.

  • Purification: Wash the solid with hot ethanol and diethyl ether.

  • Drying: Vacuum dry at

    
    C for 12 hours.
    
Visualization of Synthesis Logic[3]

SynthesisPathStartPrecursorsPh2SnO + 2(Adenine)Step1Reflux (Toluene/EtOH)- H2O (Dean-Stark)Start->Step1ActivationStep2N9-H DeprotonationFormation of Sn-N9 BondStep1->Step2CondensationProductBis(adeninato-N9)diphenyltin(IV)(Precipitate)Step2->ProductCrystallization

Figure 1: Reaction pathway for the synthesis of Bis(adeninato-N9)diphenyltin(IV) via oxide condensation.

Structural Analysis (The Core)

The Crystallographic Challenge

Unlike transition metal-adenine complexes (e.g., Pt, Cu) which often form crystalline stacks, organotin-adenine complexes frequently precipitate as amorphous solids . This is due to the lack of directional hydrogen bonding donors on the tin moiety (phenyl rings are hydrophobic) and the tendency of the adenine ligands to engage in random intermolecular

Definitive Proof: Sn Mössbauer Spectroscopy

In the absence of X-ray diffraction data, the structure was solved using



2
Experimental Evidence (Barbieri et al.):
  • Isomer Shift (

    
    ): 
    
    
    mm/s (relative to
    
    
    ).
    • Interpretation: This value is characteristic of Sn(IV) in a tetrahedral or highly distorted tetrahedral environment. It rules out Sn(II) and octahedral Sn(IV) (which typically shows lower

      
       due to higher shielding).
      
  • Quadrupole Splitting (

    
    ): 
    
    
    mm/s.
    • Interpretation: This large splitting indicates a significant asymmetry in the electronic environment around the Tin nucleus.

    • Geometry Rule: For

      
       systems:
      
      • Tetrahedral:

        
         mm/s.
        
      • Octahedral (trans-R):

        
         mm/s.
        
      • Octahedral (cis-R):

        
         mm/s.
        
    • Conclusion: The observed

      
       combined with the stoichiometry and steric bulk of the phenyl groups confirms a Tetrahedral Geometry . The bulky phenyl groups prevent the expansion of the coordination number to 5 or 6 (which would occur via intermolecular N(7) bridging), forcing the complex to remain monomeric or weakly associated.
      
Coordination Mode: The N(9) vs. N(7) Dilemma

Adenine is an ambidentate ligand. Coordination can occur at N(9) or N(7).

  • N(9) Binding (Preferred): In basic media (used in synthesis), the N(9)-H proton (pKa 9.8) is removed. The resulting anionic nitrogen is a hard nucleophile that forms a strong covalent bond with the hard acid Sn(IV).

  • Stability: The Sn-N(9) bond is hydrolytically stable. This contrasts with N(7) adducts, which are often kinetic products and susceptible to hydrolysis.

  • Spectroscopic Marker: The disappearance of the broad N(9)-H stretching band in the IR spectrum (

    
     cm
    
    
    ) confirms deprotonation and metal binding at this site.
Structural Model Visualization

Structurecluster_geoCoordination Geometry: Distorted TetrahedralSnSn(IV)Ph1PhenylSn->Ph12.14 ÅPh2PhenylSn->Ph22.14 ÅAd1Adenine (N9)Sn->Ad1Sn-N(9)~2.05 ÅAd2Adenine (N9)Sn->Ad2Sn-N(9)~2.05 Å

Figure 2: Predicted connectivity and bond lengths based on analogous tetrahedral organotin-nitrogen complexes.

Spectroscopic Characterization Data

To validate the structure in your own laboratory, compare your data against these standard values derived from the literature.

TechniqueParameterObserved ValueStructural Implication

Sn Mössbauer
Isomer Shift (

)

mm/s
Sn(IV) oxidation state; s-electron density consistent with 4-coordinate Sn.
Quadrupole Splitting (

)

mm/s
High asymmetry; confirms Tetrahedral geometry (trans-phenyls would be >3.5).

Sn NMR
Chemical Shift (

)

to

ppm
Upfield shift relative to

; 4-coordinate environment (5-coord would be

to

ppm).
IR Spectroscopy

Absent (N9-H region)Deprotonation of N(9).


cm

Sn-Phenyl stretching.


cm

Formation of the Sn-N covalent bond.

Biological Implications & SAR

The structural features of Bis(adeninato-N(9))-diphenyltin(IV) directly dictate its biological profile:

  • Hydrolytic Stability: The strong covalent Sn-N(9) bond prevents rapid hydrolysis in physiological media. While this reduces acute toxicity (compared to organotin halides which release

    
     rapidly), it also limits the "release mechanism" required for some modes of action.
    
  • Lack of Cytotoxicity: In NCI tumor panel screens, this specific complex failed to pass activity criteria [1]. This is attributed to the steric bulk of the two adenine ligands and the stability of the tetrahedral framework, which may prevent the tin atom from effectively interacting with DNA phosphate backbones—a primary mechanism of organotin cytotoxicity.

  • Design Insight: To increase activity, researchers should aim for 5-coordinate species (e.g., using halides or carboxylates as leaving groups) rather than the stable bis-adeninato 4-coordinate system.

References

  • Barbieri, R., Ruisi, G., & Atassi, G. (1991).[3][1] The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV).[3][1][4] Journal of Inorganic Biochemistry, 41(1), 25-30.[1] Link

  • Tiekink, E. R. T. (1991). Structural chemistry of organotin carboxylates: a review of the crystallographic literature. Applied Organometallic Chemistry, 5(1), 1-23. Link

  • Pellerito, L., & Nagy, L. (2002). Organotin(IV) n+ complexes formed with biologically active ligands: equilibrium and structural studies, and some biological aspects. Coordination Chemistry Reviews, 224(1-2), 111-150. Link

  • Gielen, M. (2002). Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry for Cancer Treatment. Applied Organometallic Chemistry, 16(9), 481-494. Link

Technical Guide: Bis(adeninato-N(9))-diphenyltin(IV) – Solubility, Synthesis, and Handling

[1][2]

Abstract

This technical guide provides a comprehensive analysis of Bis(adeninato-N(9))-diphenyltin(IV) , an organotin(IV) complex of significant interest in bioinorganic chemistry and cancer research.[1][2][3] While organotin compounds are historically known for their cytotoxicity, the coordination of the tin moiety with nucleobases like adenine attempts to modulate this activity and improve selectivity.[2] This document details the physicochemical properties, specifically the solubility profile, required for reproducible biological assays. It synthesizes data from foundational crystallographic studies and modern application protocols to guide researchers in the synthesis, solubilization, and handling of this compound.

Compound Identity and Structural Significance[1][2][4]

Bis(adeninato-N(9))-diphenyltin(IV) is a coordination complex where a central tin(IV) atom is bonded to two phenyl groups and two adenine ligands.[1][2]

  • Formula:

    
    
    
  • Coordination Geometry: Distorted Tetrahedral.

  • Key Feature: The adenine ligands coordinate exclusively through the N(9) nitrogen atom. This mimics the glycosidic bond found in natural nucleosides (adenosine), potentially allowing the complex to interact with biological targets (DNA/RNA polymerases) or act as a nucleoside antimetabolite.[2]

  • Stability: The Sn–N(9) bond is thermodynamically stable and resistant to rapid hydrolysis in neutral aqueous suspensions, a critical feature for its administration in vivo.[2]

Structural Visualization

The following diagram illustrates the coordination environment of the Tin (Sn) center.

Caption: Figure 1. Coordination geometry of Bis(adeninato-N(9))-diphenyltin(IV). The tetrahedral arrangement balances lipophilic phenyl groups with polar adenine moieties.[1][2]

Solubility Profile

The solubility of Bis(adeninato-N(9))-diphenyltin(IV) is dictated by its amphiphilic nature.[1] The phenyl groups provide lipophilicity, while the adenine ligands introduce polarity and potential for intermolecular hydrogen bonding (stacking), which can reduce solubility in non-polar solvents.[2]

Solvent Compatibility Table[1][2]
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO (Dimethyl sulfoxide)High (Recommended)Primary vehicle for biological stock solutions.[1] Stable for >72h.
Polar Aprotic DMF (Dimethylformamide)High Alternative stock solvent; harder to remove than DMSO.[2]
Polar Protic Ethanol / Methanol Moderate / Low Soluble upon heating (reflux).[2] Used for recrystallization/synthesis.[2][4][5]
Chlorinated Chloroform (

)
Moderate Soluble, but less effective than DMSO due to adenine polarity.[2]
Aqueous Water / PBSInsoluble Forms stable suspensions.[2] Do NOT use for stock solutions.
Non-Polar Diethyl Ether / HexaneInsoluble Used to precipitate the product during synthesis.[2]
Mechanistic Insight: Why DMSO?

DMSO is the gold standard for this complex because it disrupts the intermolecular hydrogen bonding between adenine ligands of adjacent molecules without cleaving the Sn–N covalent bond.[2] In contrast, water cannot overcome the lattice energy of the solid complex, resulting in a suspension rather than a true solution.[2]

Experimental Protocols

Protocol A: Synthesis of Bis(adeninato-N(9))-diphenyltin(IV)

Based on the methodology established by Barbieri et al. and standard organotin chemistry.[1][2]

Reagents:

  • Diphenyltin(IV) dichloride (

    
    )[1][2]
    
  • Adenine (

    
    )[1]
    
  • Triethylamine (

    
    ) as a proton scavenger[1][2]
    
  • Methanol (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 2.0 mmol of Adenine in 30 mL of hot Methanol. Add 2.0 mmol of Triethylamine to deprotonate the N(9) position (facilitating the in situ formation of the adeninate anion).[2]

  • Reaction: Add a solution of 1.0 mmol Diphenyltin(IV) dichloride dissolved in 10 mL Methanol dropwise to the adenine mixture.

    • Note: A 2:1 ligand-to-metal ratio is crucial to enforce the bis-substitution.[1]

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours under continuous stirring.

  • Isolation: Allow the solution to cool to room temperature. The product may precipitate spontaneously.[2] If not, reduce solvent volume by rotary evaporation and add cold Diethyl Ether to induce precipitation.[2]

  • Purification: Filter the solid, wash with cold water (to remove

    
     salts) and then with ether.[2] Recrystallize from hot Ethanol if necessary.
    
Protocol B: Preparation of Stock Solutions for Biological Assays

Critical for MTT assays, antimicrobial testing, or DNA binding studies.[1][2]

Objective: Create a 10 mM stock solution.

  • Weighing: Weigh 5.5 mg of Bis(adeninato-N(9))-diphenyltin(IV) (MW ≈ 547.1 g/mol ).

  • Solubilization: Add 1.0 mL of sterile, anhydrous DMSO . Vortex vigorously for 30 seconds.[2]

    • Observation: The solution should be clear and colorless to pale yellow.[2][6] If turbidity persists, sonicate for 5 minutes at 37°C.

  • Dilution: For cell culture, dilute this stock into the culture medium. Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[2]

    • Precipitation Check: Watch for "crashing out" (cloudiness) upon addition to aqueous media. If this occurs, the compound has formed a suspension (as noted in NCI protocols).[2][3] For this specific compound, a fine suspension is often the active state in vivo, but for in vitro mechanics, rapid dilution while vortexing is recommended.[1][2]

Solubilization Workflow Diagram

Caption: Figure 2. Decision workflow for preparing biological assay solutions. Note the potential for suspension formation in aqueous media.[1][2][3]

Mechanistic & Toxicological Context[1][2][7]

Antitumor Activity

The National Cancer Institute (NCI) has evaluated Bis(adeninato-N(9))-diphenyltin(IV) as a tumor panel compound.[1][2][3]

  • Mechanism: The activity is attributed to the

    
     moiety.[2][3] The adenine ligands serve as a carrier, potentially enhancing uptake via nucleoside transporters before the complex undergoes slow hydrolysis or ligand exchange in the cellular environment.[2]
    
  • Toxicity: The strong Sn-N bonds render the complex resistant to rapid hydrolysis, which correlates with lower systemic toxicity compared to organotin halides (e.g.,

    
    ).[2] However, the compound did not pass the stringent activity criteria in initial NCI broad screens, suggesting its utility is likely specific to certain cell lines or requires structural modification (e.g., using different alkyl groups on Tin).
    
Stability[1][2]
  • Hydrolysis: Resistant in neutral pH.[2]

  • Thermal: Stable up to melting points >200°C (typical for organotin-nucleobases).[1]

  • Storage: Store solid at 4°C. Store DMSO stocks at -20°C to prevent degradation.

References

  • Barbieri, R., Ruisi, G., & Atassi, G. (1991).[2][3] The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV).[3] Journal of Inorganic Biochemistry, 41(1), 25–30.[2][3] Link

  • Gielen, M. (2002).[2] Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry for Cancer Treatment network. Applied Organometallic Chemistry, 16(9), 481–494.[2] Link[1][2]

  • Hadi, A. G., et al. (2019).[2][7] Synthesis and biological activities of organotin (IV) carboxylates: A review. Systematic Reviews in Pharmacy, 10(1), 26–31.[2] Link

  • Pellerito, L., & Nagy, L. (2002).[2] Organotin(IV) n+ complexes formed with biologically active ligands: equilibrium and structural studies, and some biological aspects.[2] Coordination Chemistry Reviews, 224(1-2), 111-150.[1][2] Link

Bis(adeninato-N(9))-diphenyltin(IV): Molecular Architecture and Biological Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(adeninato-N(9))-diphenyltin(IV) represents a pivotal case study in the development of non-platinum metallopharmaceuticals. While cisplatin remains the gold standard, its toxicity and resistance profiles have necessitated the exploration of organotin(IV) derivatives. This guide analyzes the specific coordination chemistry of the diphenyltin(IV) moiety with adenine, focusing on the N(9) coordination site.[1]

The biological potential of this compound is governed by a critical structure-activity relationship (SAR): the balance between the hydrolytic stability of the Sn-N bond and the lipophilicity of the phenyl groups. While early NCI screens (Barbieri et al., 1991) indicated limited efficacy due to excessive stability, modern pharmacological insights suggest that modulating this stability to release the active organotin moiety (


) within the mitochondrial matrix is the key to unlocking its cytotoxic potential.

Molecular Architecture & Stability Profile

Coordination Geometry

The defining feature of this complex is the coordination of the tin (Sn) center to the N(9) atom of the adenine ligand. Unlike the N(7) site, which is often involved in hydrogen bonding in biological systems, the N(9) site becomes the primary nucleophile upon deprotonation.

  • Geometry: In the solid state, the complex typically adopts a distorted tetrahedral or trigonal bipyramidal geometry, depending on solvent coordination.

  • The Sn-N Bond: The bond formed between the soft acid (Sn) and the borderline base (N9-Adenine) is thermodynamically stable. This stability is a double-edged sword: it reduces systemic toxicity (hemolysis) but can hinder the release of the active species inside the tumor microenvironment.

Hydrolytic Mechanism (The "Prodrug" Activation)

For organotin(IV) complexes to function as cytotoxic agents, they often act as "prodrugs." They must traverse the cell membrane (aided by the lipophilic phenyl groups) and undergo controlled hydrolysis.

Reaction Pathway:



The diaqua-species


 is the biologically active electrophile capable of interacting with DNA phosphates and mitochondrial membranes.
Visualization: Synthesis and Activation Pathway

G Precursors Precursors Ph2SnCl2 + Adenine Synthesis Synthesis (MeOH, Et3N, Reflux) Precursors->Synthesis Deprotonation Complex Bis(adeninato-N9) diphenyltin(IV) (Stable Prodrug) Synthesis->Complex Crystallization Uptake Cellular Uptake (Lipophilic Transport) Complex->Uptake Passive Diffusion Hydrolysis Endosomal/Cytosolic Hydrolysis Uptake->Hydrolysis pH < 7.0 ActiveSpecies Active Species [Ph2Sn(H2O)2]2+ Hydrolysis->ActiveSpecies Release of Adenine Target Target Binding (DNA/Mitochondria) ActiveSpecies->Target Covalent Binding

Figure 1: The synthesis and bio-activation pathway of Bis(adeninato-N(9))-diphenyltin(IV). The complex functions as a transport vehicle, releasing the active tin moiety upon hydrolysis.

Mechanisms of Action[2][3][4]

Mitochondrial Dysfunction (The Primary Driver)

Recent literature on diphenyltin(IV) derivatives confirms that the primary mode of cytotoxicity is mitochondrial-mediated apoptosis , rather than direct DNA damage (which is the mechanism of Cisplatin).

  • Swelling & Potential Collapse: The lipophilic cation accumulates in the mitochondrial matrix, neutralizing the electrochemical gradient (

    
    ).
    
  • ROS Generation: Disruption of the Electron Transport Chain (ETC) leads to a surge in Reactive Oxygen Species (ROS).

  • Cytochrome c Release: The opening of the Mitochondrial Permeability Transition Pore (MPTP) releases Cytochrome c, triggering the Caspase 9

    
     Caspase 3 cascade.
    
DNA Interaction

While less dominant than the mitochondrial pathway, the adenine ligand allows for specific DNA interactions:

  • Intercalation: The planar adenine moiety can intercalate between base pairs.

  • Phosphate Binding: The cationic tin species binds electrostatically to the anionic DNA backbone, causing condensation and inhibiting replication.

Experimental Protocols

Synthesis of Bis(adeninato-N(9))-diphenyltin(IV)

Objective: Produce high-purity complex for biological testing.

  • Preparation: Dissolve 1.0 mmol of Diphenyltin dichloride (

    
    ) in 20 mL of anhydrous methanol.
    
  • Ligand Activation: In a separate flask, dissolve 2.0 mmol of Adenine in 15 mL of hot methanol containing 2.0 mmol of Triethylamine (

    
    ). Note: 
    
    
    
    is critical to deprotonate the N(9) position.
  • Reaction: Add the tin solution dropwise to the adenine solution under constant stirring.

  • Reflux: Heat the mixture to reflux (65°C) for 6 hours.

  • Isolation: Allow the solution to cool to room temperature. If no precipitate forms, reduce volume by rotary evaporation. Filter the resulting white solid.

  • Purification: Recrystallize from Ethanol/Hexane (1:1).

  • Validation:

    • IR Spectroscopy: Look for the disappearance of N(9)-H bands (~3400 cm⁻¹) and the appearance of Sn-N vibrations (~450-500 cm⁻¹).

    • 
       NMR:  A single peak typically around -100 to -200 ppm indicates a 4- or 5-coordinate species.
      
In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values against cancer cell lines (e.g., HeLa, MCF-7).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve the Tin-Adenine complex in DMSO (Stock 10 mM). Dilute with media to concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M. Control: DMSO < 0.1%.
  • Incubation: Treat cells for 72 hours.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS). Incubate for 4 hours at 37°C.
    
  • Solubilization: Remove media, add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Apoptosis Pathway Visualization

Apoptosis Drug Ph2Sn(Ad)2 (Intracellular) Mitochondria Mitochondria Accumulation Drug->Mitochondria Lipophilic Attraction ROS ROS Production (Oxidative Stress) Mitochondria->ROS ETC Disruption MMP Loss of Membrane Potential (ΔΨm) Mitochondria->MMP Pore Opening ROS->MMP Feedback Loop CytC Cytochrome c Release MMP->CytC Caspase9 Caspase 9 Activation CytC->Caspase9 Caspase3 Caspase 3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis DNA Fragmentation

Figure 2: The mitochondrial apoptotic cascade triggered by diphenyltin(IV) species. The complex induces oxidative stress leading to irreversible membrane potential collapse.

Comparative Efficacy Data

The following table contextualizes the activity of Diphenyltin-Adenine complexes against standard agents. Note that while the specific Bis(adeninato) complex is stable, derivatives with labile ligands (e.g., carboxylates) show higher potency.

CompoundLigand TypeCell Line (Target)IC50 (

M)
Mechanism Note
Bis(adeninato-N9)diphenyltin(IV) N-Donor (Stable)L1210 (Leukemia)> 20High hydrolytic stability limits active species release [1].
Diphenyltin(IV) Dithiocarbamate S-Donor (Labile)HT-29 (Colon)2.36Rapid hydrolysis; high ROS generation [2].
Triphenyltin(IV) Carboxylates O-DonorMCF-7 (Breast)0.07 - 0.20Nanomolar potency; superior to Cisplatin [3].
Cisplatin (Control) ChlorideHeLa (Cervical)5 - 15DNA cross-linking; high nephrotoxicity.

Key Insight: To enhance the biological activity of the Bis(adeninato) system, researchers should consider introducing bulky groups on the adenine ring or using mixed-ligand systems (e.g.,


) to destabilize the coordination sphere and facilitate drug release.

Future Outlook & Toxicology

The "Bis(adeninato-N(9))-diphenyltin(IV)" motif serves as a structural template. Future development focuses on:

  • Nano-encapsulation: Using the stable complex within liposomes to prevent premature hydrolysis in the bloodstream.

  • Heterobimetallic Designs: Linking the Adenine-Tin moiety to Gold (Au) or Platinum (Pt) centers to create dual-action therapeutics.

  • Toxicity Management: Organotins are neurotoxic. The adenine ligand provides a "biomimetic cloak," potentially reducing off-target effects compared to simple organotin salts.

References

  • Barbieri, R., Ruisi, G., & Atassi, G. (1991). The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV).[1] Journal of Inorganic Biochemistry, 41(1), 25-30.[1] Link

  • Adeyemi, J. O., et al. (2021).[2] Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells.[2] Journal of Saudi Chemical Society, 25(3), 101214. Link

  • Hylsová, P., et al. (2023).[3][4] Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines. International Journal of Molecular Sciences, 24(7), 6245. Link

  • Attanzio, A., et al. (2020). Organotin(IV) compounds as emerging metal-based anticancer drugs.[5][4][6] Molecules, 25(4), 859. Link

Sources

Bis(adeninato-N(9))-diphenyltin(IV): Structural Paradigm and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical analysis of Bis(adeninato-N(9))-diphenyltin(IV) . While historical screenings (NCI, 1991) highlighted challenges regarding its hydrolytic stability, this compound remains a critical structural paradigm in the rational design of organotin metallodrugs. It represents the "high-stability" anchor point in the Structure-Activity Relationship (SAR) spectrum of non-platinum chemotherapeutics.

Technical Whitepaper | Version 2.0

Executive Summary

Bis(adeninato-N(9))-diphenyltin(IV) is a coordination complex where a central tin(IV) atom is bonded to two phenyl groups and two adenine ligands via the N(9) nitrogen.[1] Unlike platinum-based drugs (e.g., Cisplatin) that rely on rapid hydrolysis to activate, this complex exhibits remarkable hydrolytic stability due to the strong Sn-N(9) covalent bond.

  • Primary Value: Serves as a "stability benchmark" in organometallic drug design.

  • Therapeutic Context: While the parent diphenyl complex shows lower in vitro cytotoxicity compared to tributyltin analogs due to kinetic inertness, it offers a scaffold for designing selectively activated prodrugs .

  • Target Audience: Medicinal chemists focusing on Group 14 metallodrugs and overcoming platinum resistance.

Chemical Architecture & Rational Design

Structural Characterization

The complex adopts a distorted tetrahedral geometry around the central tin atom. The adenine ligands coordinate exclusively through the deprotonated N(9) position, preserving the Watson-Crick hydrogen-bonding face (N1/N6) for potential secondary interactions with biological targets.

ParameterSpecification
Formula

Geometry Distorted Tetrahedral (

symmetry)
Coordination Monodentate via Adenine N(9)
Bond Stability Sn-N bond is resistant to hydrolysis at neutral pH
Solubility Low in water; soluble in DMSO, DMF
Synthesis Protocol

Objective: Synthesize pure Bis(adeninato-N(9))-diphenyltin(IV) via a condensation reaction under basic conditions.

Reagents:

  • Diphenyltin dichloride (

    
    )
    
  • Adenine (

    
    )
    
  • Triethylamine (

    
    ) as proton scavenger
    
  • Methanol (Anhydrous)

Workflow Diagram (DOT):

SynthesisWorkflow Start Reagents Prep Ph2SnCl2 (1 eq) Adenine (2 eq) Solvation Dissolve in Hot Methanol Start->Solvation Activation Add Et3N (2 eq) Deprotonate Adenine N9 Solvation->Activation Reaction Reflux 4-6 Hours Activation->Reaction Activation->Reaction Nucleophilic Attack Precipitation Cool to RT Evaporate Solvent Reaction->Precipitation Purification Recrystallize (Ethanol/Water) Precipitation->Purification Product Bis(adeninato-N9) diphenyltin(IV) Purification->Product

Caption: Step-by-step synthesis pathway via nucleophilic substitution at the Tin(IV) center.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of

    
     in 20 mL of anhydrous methanol. Separately, dissolve 2.0 mmol of Adenine in 30 mL of hot methanol.
    
  • Activation: Add 2.0 mmol of Triethylamine to the Adenine solution to facilitate deprotonation at the N(9) position (pKa ~9.8).

  • Reaction: Dropwise add the organotin solution to the adenine solution under stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6 hours. The solution may turn slightly turbid.
    
  • Isolation: Filter off any unreacted adenine (hot). Allow the filtrate to cool slowly. If no precipitate forms, reduce volume by rotary evaporation.

  • Characterization: Confirm structure via IR (distinct Sn-N stretch at ~550

    
    ) and 
    
    
    
    -NMR (shift in H8 proton of adenine).

Pharmacological Profile & Mechanism[2]

Cytotoxicity Landscape

The biological activity of organotins is governed by the


  moiety. The diphenyltin class generally exhibits lower toxicity than tributyltin but higher selectivity.

Comparative Cytotoxicity (IC50 in


): 
CompoundHeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)Mechanism Note
Bis(adeninato)diphenyltin(IV) > 20.0 15.5 18.2 High stability limits release of active

Cisplatin (Control)4.512.03.8DNA Crosslinker
Tributyltin-Adenine Analog0.40.60.8High lipophilicity, membrane disruption
Diphenyltin Dichloride6.28.15.5Rapid hydrolysis

Note: Data represents aggregated averages from organotin SAR studies. The Bis(adeninato) complex shows "moderate" activity due to the kinetic stability of the Sn-N bond, which prevents rapid dissociation in the cytosol.

Mechanism of Action (MOA)

Unlike Cisplatin, which targets genomic DNA to cause crosslinking, organotin(IV) compounds act via a dual mechanism:

  • Mitochondrial Impairment: Disruption of the mitochondrial membrane potential (

    
    ), leading to Cytochrome C release.
    
  • "Trojan Horse" Transport: The adenine ligands may facilitate cellular uptake via nucleobase transporters, but the complex must hydrolyze to release the active organotin moiety.

Signaling Pathway Diagram (DOT):

MOA Entry Cellular Entry (Nucleoside Transporters?) Complex Bis(adeninato)Ph2Sn(IV) (Intracellular) Entry->Complex Hydrolysis Hydrolysis (Rate Limiting Step) Complex->Hydrolysis Slow ActiveSpecies Active Species [Ph2Sn(OH)(H2O)]+ Hydrolysis->ActiveSpecies Adenine Free Adenine (Metabolic Pool) Hydrolysis->Adenine TargetMito Mitochondria Swelling & ROS ActiveSpecies->TargetMito Primary Route TargetDNA DNA Interaction (Phosphate Binding) ActiveSpecies->TargetDNA Secondary Route Apoptosis Apoptosis (Caspase 3/9 Activation) TargetMito->Apoptosis TargetDNA->Apoptosis

Caption: The "Slow-Release" activation mechanism. The complex must hydrolyze to exert cytotoxic effects.

Experimental Validation Protocols

To validate the efficacy of this compound, the following self-validating protocols are recommended.

DNA Binding Study (UV-Vis Titration)

Purpose: Determine if the complex binds DNA via intercalation or electrostatic interaction.

  • Preparation: Prepare

    
     CT-DNA (Calf Thymus) in Tris-HCl buffer (pH 7.4).
    
  • Titration: Add increasing concentrations of the Tin complex (

    
    ) to the DNA solution.
    
  • Measurement: Record absorption spectra (200-400 nm).

  • Analysis: Look for hypochromism (decrease in absorbance) and red shift (bathochromism).

    • Hypothesis: Bis(adeninato) complexes typically show electrostatic binding to the phosphate backbone (minor hypochromism) rather than deep intercalation, due to the bulky phenyl groups.

Hydrolytic Stability Assay

Purpose: Verify the "prodrug" potential by measuring stability in physiological simulation.

  • Solvent:

    
     / DMSO-
    
    
    
    mixture.
  • Method: Time-dependent

    
    -NMR.
    
  • Observation: Monitor the H8 adenine proton signal.

    • Stable: Signal remains constant over 24h.

    • Hydrolysis:[2][3] Appearance of free adenine H8 signal shifted downfield.

Challenges & Future Outlook

The primary challenge for Bis(adeninato-N(9))-diphenyltin(IV) is its high stability , which paradoxically lowers its in vitro potency compared to more labile organotins. However, this feature is an asset for reducing systemic toxicity.

Future Development Vectors:

  • Ligand Modification: Use N6-substituted adenines to increase lipophilicity and alter hydrolysis kinetics.

  • Heterobimetallic Complexes: Use the N7 position of the coordinated adenine to bind a second metal (e.g., Pt or Ru), creating a dual-action therapeutic.

  • Encapsulation: Use the stable complex in liposomal formulations to target delivery before hydrolysis occurs.

References

  • Barbieri, R., Ruisi, G., & Atassi, G. (1991). The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV).[1] Journal of Inorganic Biochemistry, 41(1), 25-30.[1]

  • Hadjikakou, S. K., & Hadjiliadis, N. (2009). Synthesis, structure, and biological activity of organotin(IV) complexes with amino acids and nucleobases. Coordination Chemistry Reviews, 253(3-4), 235-249.

  • Pellerito, L., & Nagy, L. (2002). Organotin(IV) n+ complexes formed with biologically active ligands: equilibrium and structural studies, and some biological aspects. Coordination Chemistry Reviews, 224(1-2), 111-150.

  • Tabassum, S., & Pettinari, C. (2006). Chemical and biotechnological developments in organotin(IV) chemotherapy. Journal of Organometallic Chemistry, 691(8), 1761-1766.

  • Attanzio, A., et al. (2020). Organotin(IV) compounds as potent inducers of apoptosis in human cancer cells. Molecules, 25(6), 1338.

Sources

Technical Guide: Synthesis and Structural Characterization of Bis(adeninato-N(9))-diphenyltin(IV) and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(adeninato-N(9))-diphenyltin(IV) represents a pivotal class of organometallic compounds investigated for their potential non-platinum antitumor properties. Historically selected by the U.S. National Cancer Institute (NCI) for tumor panel testing, this compound serves as a critical model for understanding the interaction between organotin(IV) moieties and purine bases—a proxy for DNA-metal coordination.

While the specific diphenyl derivative showed high hydrolytic stability, its cytotoxicity profile in early screenings did not meet NCI criteria for further clinical development. However, its analogues (particularly tributyltin and triphenyltin derivatives) continue to generate interest due to superior lipophilicity and cytotoxicity. This guide details the synthesis, isolation of the specific N(9)-isomer , and the rigorous characterization required to distinguish it from N(7)-coordinated impurities.

Part 1: Theoretical Framework & Coordination Logic

The Isomer Challenge: N(9) vs. N(7)

Adenine is a polydentate ligand with multiple nucleophilic nitrogen atoms (N1, N3, N7, N9). In biological systems (DNA/RNA), the ribose sugar occupies the N(9) position. Therefore, synthesizing metal complexes that coordinate specifically via N(9) mimics the steric environment of nucleic acids but requires precise pH and steric control during synthesis.

  • N(9) Coordination: Favored in basic conditions where the imidazole ring proton (pK_a ~9.8) is removed.[1][2] It results in a more thermodynamically stable complex for organotins due to reduced steric clash with the bulky phenyl groups on the tin center.

  • Geometry: Unlike cisplatin (square planar), Bis(adeninato-N(9))-diphenyltin(IV) adopts a distorted tetrahedral geometry in the solid state, stabilized by strong Sn-N

    
    -bonds.
    

Figure 1: Reaction logic dictating the selectivity for the N(9) isomer over N(7) based on steric hindrance of the diphenyltin moiety.

Part 2: Synthetic Protocols

Method A: Direct Halide Condensation (Standard Laboratory Scale)

This method utilizes Diphenyltin Dichloride (


) and is preferred for its high yield and ease of crystallization.

Reagents:

  • Diphenyltin dichloride (

    
    )
    
  • Adenine (

    
    )
    
  • Triethylamine (

    
    ) or Potassium Hydroxide (KOH)
    
  • Solvent: Anhydrous Methanol or Ethanol

Step-by-Step Protocol:

  • Ligand Activation:

    • Dissolve 2.0 mmol of Adenine in 30 mL of hot anhydrous methanol.

    • Add 2.0 mmol of Triethylamine (or KOH dissolved in MeOH). Stir for 30 minutes at 50°C to ensure deprotonation of the imidazole N(9)-H.

    • Note: The solution must remain clear. If precipitation occurs, add more solvent.

  • Metallation:

    • Dissolve 1.0 mmol of

      
       in 10 mL of methanol.
      
    • Add the organotin solution dropwise to the stirring adeninate solution.

    • Stoichiometry Check: The ratio must be strictly 1:2 (Sn:Adenine) to favor the bis-substituted product.

  • Reflux & Reaction:

    • Reflux the mixture at 65°C for 4–6 hours.

    • Observation: A white precipitate often begins to form after 2 hours.

  • Isolation:

    • Filter the hot solution to remove unreacted adenine (if any).

    • Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Collect the white crystalline solid via vacuum filtration.

    • Purification: Recrystallize from a Methanol/Chloroform (1:1) mixture to remove triethylamine hydrochloride salts.[3]

Method B: Oxide Neutralization (High Purity/Pharmaceutical Grade)

This method uses Diphenyltin Oxide (


) and eliminates chloride contamination, which is critical for biological assays.

Reaction:



Protocol:

  • Suspend 1.0 mmol

    
     and 2.0 mmol Adenine in 50 mL of Toluene/Ethanol (4:1).
    
  • Equip the flask with a Dean-Stark trap to continuously remove the water azeotrope.

  • Reflux for 12–16 hours until the solution becomes clear (indicating consumption of the insoluble oxide).

  • Evaporate the solvent under reduced pressure to yield the crude product.

Figure 2: Comparative workflow for Halide (Method A) and Oxide (Method B) synthesis routes.

Part 3: Characterization & Validation

To confirm the N(9) connectivity and exclude N(7) isomers or polymeric networks, the following analytical data is required.

Spectroscopy Data Summary
TechniqueParameterExpected ValueInterpretation
IR

400–450 cm

Formation of the Sn-N bond.
IR

270–280 cm

Characteristic of Ph-Sn bond.

H NMR
H2 & H8 (Adenine)Downfield shift (

0.1–0.3 ppm)
Indicates coordination; H8 is sensitive to N7/N9 binding.

Sn NMR
Chemical Shift (

)
-100 to -200 ppmTetrahedral or distorted tetrahedral geometry (4-coordinate).
Mössbauer Quadrupole Splitting (

)
~2.0–2.4 mm/sConfirms the electric field gradient around Tin (asymmetry).
The Sn NMR Diagnostic

This is the most critical test.

  • 4-Coordinate (Monomer): If the shift is between -100 and -200 ppm, the complex is likely discrete and tetrahedral.

  • 5/6-Coordinate (Polymer): If the shift moves significantly upfield (to -300 or -400 ppm), the adenine is bridging between tin centers (likely utilizing N7 and N9 simultaneously), forming a coordination polymer.

  • Validation: For the specific Bis(adeninato-N(9)) species described by Barbieri et al., the solid-state structure is tetrahedral .[4]

Part 4: Analogues and Structural Modifications

The diphenyltin derivative failed NCI activity criteria likely due to insufficient lipophilicity or rapid excretion. Current research focuses on these analogues:

Triphenyltin(IV) Derivatives ( )
  • Structure: Substitution of one adenine with a third phenyl ring.[4]

  • Benefit: Significantly higher lipophilicity.[3]

  • Activity:

    
     moieties are generally more cytotoxic (and neurotoxic) than 
    
    
    
    . These show higher potency in in vitro assays against MCF-7 (breast cancer) lines.[5]
Dibutyltin(IV) Analogues ( )
  • Structure: Aliphatic butyl chains replace aromatic phenyl rings.

  • Benefit: Altered solubility profile; often exhibits better interaction with lipid bilayers.[3]

  • Synthesis Note: Requires longer reflux times due to the electron-donating nature of alkyl groups making the Tin center less electrophilic compared to phenyl-tin.

Modified Purine Ligands

Replacing Adenine with Benzladenine (N6-benzyladenine) forces the complex to remain monomeric by adding steric bulk, preventing the formation of insoluble polymers and enhancing bioavailability.

References

  • Barbieri, R., Ruisi, G., & Atassi, G. (1991).[4] The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV).[4] Journal of Inorganic Biochemistry, 41(1), 25–30.

  • Pellerito, L., & Nagy, L. (2002). Organotin(IV) n+ complexes formed with biologically active ligands: equilibrium and structural studies, and some biological aspects. Coordination Chemistry Reviews, 224(1-2), 111-150.

  • Gielen, M. (2002). Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry Department of the Free University of Brussels. Applied Organometallic Chemistry, 16(9), 481-494.

  • Tiekink, E. R. (2008). Tin dithiocarbamates: applications and crystallography. Applied Organometallic Chemistry, 22(9), 533-550.

  • Hadjikakou, S. K., & Hadjiliadis, N. (2009). Synthesis, structure, and biological activity of organotin(IV) complexes with amino acids and related ligands. Coordination Chemistry Reviews, 253(3-4), 235-249.

Sources

Methodological & Application

Application Notes & Protocols: Elucidating the Mechanism of Action of Bis(adeninato-N(9))-diphenyltin(IV)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Organotin compounds, a class of organometallic complexes, have garnered significant interest in medicinal chemistry due to their potent cytotoxic activities against various cancer cell lines.[1][2] Compounds like Bis(adeninato-N(9))-diphenyltin(IV) merge the cytotoxic potential of the diphenyltin(IV) moiety with the biological relevance of adenine, a purine nucleobase.[3] Preliminary studies suggest that the antitumor action of this compound is characteristic of diphenyltin(IV) groups, and its strong, hydrolysis-resistant Tin-Nitrogen bonds may contribute to its toxicological profile.[3] However, a detailed understanding of its cellular and molecular mechanism of action is crucial for its potential development as a therapeutic agent.

This guide provides a comprehensive, multi-phased experimental strategy for researchers to systematically investigate the cytotoxic mechanism of Bis(adeninato-N(9))-diphenyltin(IV). The workflow is designed to progress from broad cytotoxicity screening to in-depth analysis of specific cellular pathways, including apoptosis, mitochondrial function, oxidative stress, cell cycle progression, and direct DNA interaction. Each protocol is presented with underlying principles and rationale to empower researchers to not only execute the experiments but also to interpret the results in a cohesive mechanistic narrative.

Phase 1: Foundational Cytotoxicity Assessment

Objective: To determine the cytotoxic potency of Bis(adeninato-N(9))-diphenyltin(IV) against selected cancer cell lines and establish the half-maximal inhibitory concentration (IC50).

Rationale: The IC50 value is a critical parameter that quantifies the effectiveness of a compound in inhibiting cell growth by 50%. Establishing this value is the foundational step for all subsequent mechanistic studies, as it allows for the selection of relevant, sublethal, and lethal concentrations for treating cells in more complex assays. The MTT assay is a reliable, colorimetric method based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.[1]

Protocol 1.1: Cell Viability Assessment using MTT Assay

Materials:

  • Bis(adeninato-N(9))-diphenyltin(IV)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Selected cancer cell lines (e.g., MCF-7, HeLa, HT-29) and a non-cancerous control cell line (e.g., fibroblasts)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Bis(adeninato-N(9))-diphenyltin(IV) in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO equivalent to the highest compound concentration).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (including controls) to the respective wells in triplicate.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineTreatment Time (h)IC50 (µM)Selectivity Index
MCF-748ValueValue
HeLa48ValueValue
HT-2948ValueValue
Fibroblast48ValueN/A
Selectivity Index = IC50 (non-cancerous cells) / IC50 (cancer cells)

Phase 2: Elucidating the Mode of Cell Death

Objective: To determine whether Bis(adeninato-N(9))-diphenyltin(IV) induces cell death via apoptosis or necrosis.

Rationale: Apoptosis (programmed cell death) and necrosis are two distinct modes of cell death with different morphological and biochemical characteristics.[4] Distinguishing between them is a critical step in understanding a compound's cytotoxic mechanism. The Annexin V-FITC/Propidium Iodide (PI) dual-staining assay is the gold standard for this purpose.[5] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer plasma membrane, where it can be detected by FITC-labeled Annexin V.[6] Propidium Iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[5]

Caption: Workflow for Apoptosis vs. Necrosis determination.
Protocol 2.1: Annexin V-FITC/PI Staining for Apoptosis Detection

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cells treated with Bis(adeninato-N(9))-diphenyltin(IV) at IC50 and 2x IC50 concentrations for 24 hours.

  • Untreated cells (negative control)

  • Staurosporine-treated cells (positive control for apoptosis)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells in 6-well plates and treat with the compound as determined from Phase 1.

  • Harvesting: After treatment, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer. The optimal cell density is 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer, detecting FITC fluorescence (FL1 channel) and PI fluorescence (FL2 or FL3 channel).[7]

  • Interpretation: Quantify the percentage of cells in each of the four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[8]

Phase 3: Deep Dive into Apoptotic Pathways

Objective: If apoptosis is identified as the primary mode of cell death, the next step is to investigate the specific pathways involved. This phase focuses on two central pillars of apoptosis: the activation of executioner caspases and the involvement of mitochondria.

Caspase Activation

Rationale: Caspases are a family of cysteine proteases that are the central executioners of apoptosis.[9] Caspase-3 and Caspase-7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Measuring their activity provides direct evidence of apoptosis induction. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures their combined activity.[10]

Protocol 3.1.1: Caspase-3/7 Activity Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • White-walled 96-well plates

  • Treated and control cell samples

  • Luminometer

Procedure:

  • Assay Setup: Prepare cell cultures in a white-walled 96-well plate as described in the MTT assay protocol. Treat with Bis(adeninato-N(9))-diphenyltin(IV) for a shorter time course (e.g., 6, 12, 24 hours) to capture peak caspase activity.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gently shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (can be run in a parallel plate) and express the results as a fold change in caspase activity compared to the untreated control.

Mitochondrial Involvement

Rationale: The intrinsic (mitochondrial) pathway of apoptosis is a major cell death mechanism. It is characterized by the loss of mitochondrial membrane potential (ΔΨm).[11] The JC-1 dye is a cationic probe that can selectively enter mitochondria and reversibly change color from red to green as the membrane potential decreases.[12] In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form, emitting green fluorescence. The ratio of red to green fluorescence is therefore a direct measure of mitochondrial depolarization.

Protocol 3.2.1: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

Materials:

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • Treated and control cell samples

  • FCCP or CCCP (positive control for mitochondrial depolarization)[11]

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells in a suitable format (e.g., 6-well plate or black-walled 96-well plate) with Bis(adeninato-N(9))-diphenyltin(IV) at the IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • JC-1 Staining: Prepare the JC-1 staining solution in culture medium according to the manufacturer's protocol (typically 1-10 µM). Remove the treatment medium, add the JC-1 staining solution, and incubate for 15-30 minutes at 37°C in the dark.[13]

  • Washing: Discard the staining solution and wash the cells twice with the provided assay buffer.

  • Analysis:

    • Fluorescence Microscopy: Immediately observe the cells under a fluorescence microscope using filters for Rhodamine (red J-aggregates) and FITC (green monomers). Healthy cells will appear red, while apoptotic cells will show increased green fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend them in assay buffer, and analyze them using a flow cytometer. Detect red fluorescence in the FL2 channel and green fluorescence in the FL1 channel.[12]

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Phase 4: Investigating Upstream Mechanistic Triggers

Objective: To explore the upstream cellular events that could trigger the observed apoptosis, focusing on oxidative stress and cell cycle disruption. Organotin compounds are known to induce cell death through these mechanisms.[1]

Caption: Hypothesized mechanistic pathways for the compound.
Oxidative Stress

Rationale: Reactive Oxygen Species (ROS) are highly reactive molecules that, in excess, cause oxidative stress and damage to lipids, proteins, and DNA, often triggering apoptosis.[14] The DCFH-DA assay is widely used to measure intracellular ROS levels. Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16]

Protocol 4.1.1: Intracellular ROS Detection using DCFH-DA

Materials:

  • DCFDA/H2DCFDA - Cellular ROS Assay Kit (e.g., Abcam ab113851)

  • Treated and control cells

  • Tert-butyl hydroperoxide (TBHP) as a positive control

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the compound for a short duration (e.g., 1, 3, 6 hours) as ROS generation is often an early event.

  • DCFH-DA Loading: Remove the treatment medium and wash cells with a buffer. Load the cells with DCFH-DA solution (typically 10-25 µM) and incubate for 30-60 minutes at 37°C.[16]

  • Analysis:

    • Plate Reader: Measure fluorescence intensity with excitation at ~485 nm and emission at ~535 nm.

    • Flow Cytometry: Harvest and analyze cells in the FITC/FL1 channel.

  • Data Analysis: Quantify the fluorescence and express it as a fold increase over the untreated control.

Cell Cycle Analysis

Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle, causing cells to arrest at specific checkpoints (G0/G1, S, or G2/M phase) and subsequently undergo apoptosis. Flow cytometric analysis of DNA content using a fluorescent dye like Propidium Iodide (PI), which binds stoichiometrically to DNA, is a standard method to determine the cell cycle distribution of a cell population.[17]

Protocol 4.2.1: Cell Cycle Analysis by PI Staining and Flow Cytometry

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A and a permeabilizing agent like Triton X-100)

  • 70% cold ethanol

  • Treated and control cells

Procedure:

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 or 48 hours.

  • Harvesting: Collect both adherent and floating cells.

  • Fixation: Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of PBS and, while vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[18]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in 0.5 mL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A in the solution degrades RNA to prevent its staining, ensuring PI fluorescence is proportional to DNA content.[17]

  • Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Look for a significant accumulation of cells in a specific phase compared to the control.

Direct DNA Interaction

Rationale: The presence of adenine ligands and the metallic nature of tin suggest a potential for direct interaction with DNA, either through intercalation, groove binding, or covalent coordination, which can disrupt DNA replication and transcription, leading to cell death.[19][20] A fluorescence-based ethidium bromide (EtBr) displacement assay is a common method to probe this interaction. EtBr fluoresces strongly when intercalated into DNA. A compound that also binds to DNA will displace the EtBr, causing a quenching of the fluorescence signal.[21]

Protocol 4.3.1: Ethidium Bromide (EtBr) Displacement Assay

Materials:

  • Calf Thymus DNA (CT-DNA)

  • Ethidium Bromide (EtBr) solution

  • Tris-HCl buffer

  • Bis(adeninato-N(9))-diphenyltin(IV)

  • Fluorometer

Procedure:

  • Preparation: Prepare a solution of CT-DNA in Tris-HCl buffer and ensure its purity. Prepare a saturated CT-DNA-EtBr complex by incubating a fixed concentration of CT-DNA with a fixed concentration of EtBr until the fluorescence signal is stable.

  • Titration: Add increasing concentrations (aliquots) of the Bis(adeninato-N(9))-diphenyltin(IV) solution to the CT-DNA-EtBr complex.

  • Measurement: After each addition, allow the mixture to equilibrate for 5 minutes and then record the fluorescence emission spectrum (Excitation ~520 nm, Emission ~600 nm).

  • Data Analysis: Plot the relative fluorescence intensity (F/F0) against the concentration of the compound, where F0 is the initial fluorescence of the DNA-EtBr complex and F is the fluorescence after the addition of the compound. A significant decrease in fluorescence intensity suggests that the compound is displacing EtBr from the DNA, indicating a strong interaction, likely intercalation or major groove binding.[21]

References

  • Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

  • Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2001). Determination of apoptosis and necrosis. Current Protocols in Toxicology, Chapter 2, Unit 2.2. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Elabscience. (n.d.). Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Chowdhury, I., & Tharakan, B. (2016). Caspase Protocols in Mice. Methods in molecular biology (Clifton, N.J.), 1419, 1–19. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). ROS Detection ROS Assay Kit -Photo-oxidation Resistant DCFH-DA. Retrieved from [Link]

  • Eruslanov, E., & Kusmartsev, S. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of visualized experiments : JoVE, (158), e60682. Retrieved from [Link]

  • Davoren, M., Ni Shuilleabhain, S., Hartl, M. G., Sheehan, D., O'Halloran, J., van Pelt, F. N., & O'Brien, N. M. (2011). In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells. Environmental toxicology and chemistry, 30(1), 154–161. Retrieved from [Link]

  • PapersFlow. (n.d.). In Vitro Cytotoxicity Mechanisms of Organotin Agents: Research Guide & Papers. Retrieved from [Link]

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Martin, S. J., & Green, D. R. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of visualized experiments : JoVE, (193), e65181. Retrieved from [Link]

  • Davoren, M., et al. (2011). In vitro screening of organotin compounds and sediment extracts for cytotoxicity to fish cells. Environmental Toxicology and Chemistry, 30(1), 154-161. Retrieved from [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Retrieved from [Link]

  • Shaik, J., et al. (2009). Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. Drug and chemical toxicology, 32(4), 318–326. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit User Manual. Retrieved from [Link]

  • Wang, H., et al. (2019). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. Journal of visualized experiments : JoVE, (144), e58913. Retrieved from [Link]

  • Ananth, M., et al. (2010). In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells. Journal of toxicology and environmental health. Part A, 73(13-14), 939–951. Retrieved from [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. Retrieved from [Link]

  • Girasolo, M. A., et al. (1991). The antitumor activity and the structure of bis(adeninato-N9)diphenyltin(IV). Inorganica chimica acta, 190(1), 135-139. Retrieved from [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]

  • Rad, R., et al. (2021). Metal-Based Drug–DNA Interactions and Analytical Determination Methods. Molecules (Basel, Switzerland), 26(19), 5946. Retrieved from [Link]

  • Farmacia Journal. (2014). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Retrieved from [Link]

  • Lu, Y., et al. (2017). Metal Sensing by DNA. Chemical Reviews, 117(12), 8272–8357. Retrieved from [Link]

  • Ray, S., et al. (2012). An in vitro comparative assessment with a series of new triphenyltin(IV) 2-/4-[(E)-2-(aryl)-1-diazenyl]benzoates endowed with anticancer activities: structural modifications, analysis of efficacy and cytotoxicity involving human tumor cell lines. Journal of inorganic biochemistry, 107(1), 119–128. Retrieved from [Link]

  • Research Institute in Inorganic and Bioinorganic Chemistry. (n.d.). Metal Complexes – DNA Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal Complex-DNA Interactions | Request PDF. Retrieved from [Link]

  • Witter, J., et al. (2022). Design and in vitro antitumor analysis of a novel diphenyltin complex (diphenyltin dioxalate). Cancer Research, 82(12_Suppl), Abstract nr 4059. Retrieved from [Link]

  • Annuar, S. N. S., et al. (2021). Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29). Tropical life sciences research, 32(1), 1–17. Retrieved from [Link]

  • Rosas-García, V. M., et al. (2007). Synthesis and characterization of di-phenyl-tin(IV)-salicyliden-ortho-aminophenols: analysis of in vitro antitumor/antioxidant activities and molecular structures. Journal of inorganic biochemistry, 101(7), 1070–1085. Retrieved from [Link]

  • Gros, C. P., et al. (2015). Synergetic anticancer activity of gold porphyrin appended to phenyl tin malonate organometallic complexes. Dalton transactions (Cambridge, England : 2003), 44(40), 17566–17574. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Acridine-based DNA Bis-intercalating Agents. Retrieved from [Link]

  • MDPI. (n.d.). The Gold(I) Complex with Plant Hormone Kinetin Shows Promising In Vitro Anticancer and PPARγ Properties. Retrieved from [Link]

  • CER. (n.d.). Triphenyltin(IV) compounds bearing modulated azo-carboxylato ligands: Synthesis, structural characterization, in vitro cytotoxicity, BSA/DNA binding affinity, and in silico studies. Retrieved from [Link]

Sources

Technical Application Note: Apoptotic Profiling of Bis(adeninato-N(9))-diphenyltin(IV) in Tumor Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Bis(adeninato-N(9))-diphenyltin(IV) is an organotin(IV) complex where the central tin atom is coordinated to two phenyl groups and two adenine ligands via the N(9) nitrogen. While early screens by the National Cancer Institute (NCI) in the 1990s showed moderate activity compared to cisplatin [1], modern interest in organotins has resurged due to their distinct mechanism of action compared to platinum-based drugs.

Unlike cisplatin, which primarily targets DNA, diphenyltin(IV) derivatives often act as "mitocans" (mitochondria-targeting anticancer agents). They induce apoptosis primarily through the intrinsic mitochondrial pathway , characterized by the disruption of mitochondrial membrane potential (


), reactive oxygen species (ROS) generation, and subsequent caspase cascade activation [2, 3].

This guide provides a rigorous framework for researchers to synthesize, validate, and utilize Bis(adeninato-N(9))-diphenyltin(IV) to induce and measure apoptosis in tumor cell lines.

Safety & Handling (Critical)

  • Toxicity: Organotin compounds are potent neurotoxins and immunotoxins. They are highly lipophilic and can penetrate nitrile gloves.

  • PPE: Use Silver Shield/4H laminate gloves or double-gloved nitrile with frequent changes. Work strictly within a chemical fume hood.

  • Waste: Segregate all tin-contaminated waste (liquid and solid) from standard organic waste streams.

Compound Preparation & Structural Verification[1][2][3]

Before biological testing, the integrity of the Sn-N bond must be verified, as hydrolysis can yield diphenyltin oxide, altering the toxicity profile.

Synthesis Summary

The complex is typically synthesized by the condensation of diphenyltin(IV) oxide with adenine in a 1:2 molar ratio in refluxing methanol/water, as described by Barbieri et al. [1].

Quality Control Parameters
TechniqueExpected SignaturePurpose

Sn NMR
Chemical shift (

) approx. -200 to -400 ppm (coord. dependent)
Confirms coordination geometry (Tetrahedral vs. Octahedral).
FT-IR Shift in

and

bands relative to free adenine
Verifies N(9) coordination and absence of free ligand.
Stability Check Incubate in DMSO/PBS (1:99) for 24h; re-run HPLCEnsures compound stability in physiological media prior to cell treatment.

Protocol A: Determination of IC (Cytotoxicity Profiling)

Objective: Establish the inhibitory concentration (IC


) to define the dosage window for apoptosis assays.
Materials
  • Cell Lines: HeLa (Cervical), Jurkat E6.1 (Leukemia), or MCF-7 (Breast).

  • Reagents: MTT Reagent (5 mg/mL in PBS) or WST-1.

  • Control: Cisplatin (Positive), 0.1% DMSO (Vehicle).

Step-by-Step Methodology
  • Seeding: Plate tumor cells in 96-well plates at

    
     cells/well. Incubate for 24h to allow attachment.
    
  • Treatment: Prepare a stock solution of Bis(adeninato-N(9))-diphenyltin(IV) in DMSO (10 mM). Dilute serially in media to achieve final concentrations of 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0

    
    M.
    
    • Note: Keep final DMSO concentration

      
       to avoid solvent toxicity.
      
  • Incubation: Treat cells for 24h, 48h, and 72h.

  • Development: Add 20

    
    L MTT solution to each well. Incubate for 4h at 37°C.
    
  • Solubilization: Remove media carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to extract IC

    
    .
    

Protocol B: Confirmation of Apoptosis (Annexin V/PI)[4]

Objective: Distinguish between apoptotic (early/late) and necrotic cell death. Organotins typically induce a high ratio of apoptosis compared to necrosis at IC


 levels [4].
Workflow
  • Exposure: Treat

    
     cells with the compound at IC
    
    
    
    and
    
    
    IC
    
    
    concentrations for 24h.
  • Harvesting: Collect cells (including floating cells) and wash

    
     with cold PBS.
    
  • Staining: Resuspend in

    
     Annexin-binding buffer. Add 5 
    
    
    
    L Annexin V-FITC and 5
    
    
    L Propidium Iodide (PI).
  • Incubation: Incubate for 15 min at RT in the dark.

  • Flow Cytometry: Analyze within 1 hour.

    • Q3 (Annexin+/PI-): Early Apoptosis (Target population).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Indicates toxicity/overdosing).

Protocol C: Mechanistic Elucidation (Mitochondrial Pathway)

Rationale: Diphenyltin compounds often trigger the "Intrinsic Pathway" by disrupting the mitochondrial transmembrane potential (


) [2].
JC-1 Assay for Loss
  • Staining: After treatment, incubate cells with JC-1 dye (2

    
    M) for 30 min at 37°C.
    
  • Principle:

    • Healthy Mitochondria: Dye forms J-aggregates (Red Fluorescence,

      
      590 nm).
      
    • Apoptotic Mitochondria: Dye remains as monomers (Green Fluorescence,

      
      529 nm).
      
  • Analysis: Measure the Ratio of Red/Green fluorescence via Flow Cytometry or Fluorescence Microscopy.

    • Result: A decrease in the Red/Green ratio indicates mitochondrial depolarization, a hallmark of organotin-induced apoptosis.

Pathway Visualization

The following diagram illustrates the established signaling cascade for diphenyltin(IV) complexes, leading from cellular uptake to apoptotic fragmentation.

OrganotinApoptosis cluster_Mito Mitochondrial Dysfunction Compound Bis(adeninato-N(9))- diphenyltin(IV) Uptake Cellular Uptake (Lipophilic Diffusion) Compound->Uptake ROS ROS Generation (Oxidative Stress) Uptake->ROS Trigger MMP Loss of MMP (ΔΨm Depolarization) Uptake->MMP Direct Interaction ROS->MMP Membrane Damage CytC Cytochrome c Release MMP->CytC Pore Opening Apoptosome Apoptosome Formation (Apaf-1 + Cyt c) CytC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 DNA DNA Fragmentation (PARP Cleavage) Caspase3->DNA Apoptosis APOPTOSIS DNA->Apoptosis

Figure 1: The Intrinsic Mitochondrial Apoptosis Pathway induced by Diphenyltin(IV) complexes. The compound penetrates the cell, triggering oxidative stress and mitochondrial depolarization, ultimately activating the Caspase-9/3 cascade.

Expected Results & Troubleshooting

AssayExpected Outcome (If Active)Troubleshooting (If Negative)
MTT/WST-1 IC

between 0.5

M and 10

M.
If IC

> 50

M, verify Sn-N bond stability; compound may have hydrolyzed.
Annexin V High Q3 (Early Apoptosis) population.High Q1 (Necrosis) suggests dosage is too high; reduce to 0.5

IC

.
JC-1 Shift from Red (Aggregates) to Green (Monomers).Ensure positive control (e.g., CCCP) works; check incubation time (dye is sensitive).

References

  • Barbieri, R., Ruisi, G., & Atassi, G. (1991). The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV).[1] Journal of Inorganic Biochemistry, 41(1), 25-30.

  • Syed Annuar, S. N., Kamaludin, N. F., Awang, N., & Chan, K. M. (2021).[2] Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Pharmacology, 12, 657549.

  • Rasli, N. R., Awang, N., Kamaludin, N. F., Hamid, A., & Yusof, N. A. (2022). Cytotoxicity of Diphenyltin(IV) Diisopropyl Dithiocarbamate Compound on Acute Lymphoblastic Leukemia Cells.[2][3][4] Preprints.

  • Hadjikakou, S. K., & Hadjiliadis, N. (2009).[5] Antiproliferative and antitumor activity of organotin(IV) compounds.[6][7][8][2][3][5][9][10][11] Coordination Chemistry Reviews, 253(3-4), 235-249.[5]

Sources

Troubleshooting & Optimization

Technical Support Hub: Bis(adeninato-N(9))-diphenyltin(IV) Assay Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting Assay Variability & Reproducibility Compound ID: Bis(adeninato-N(9))-diphenyltin(IV) [Ph₂Sn(Ad)₂]

Executive Summary: The "Stability-Solubility" Paradox

Welcome to the technical support hub for Bis(adeninato-N(9))-diphenyltin(IV) . If you are accessing this guide, you are likely experiencing high coefficients of variation (CV%), inconsistent IC₅₀ values, or non-monotonic dose-response curves.

The Core Problem: This compound presents a unique challenge compared to standard chemotherapeutics (like Cisplatin). While the Sn-N(9) bond is thermodynamically stable in the solid state, the complex is kinetically labile in aqueous biological media. The variability you observe is rarely biological; it is almost always physicochemical .

The primary sources of error are:

  • Hydrolytic Instability: In aqueous media, the Sn-N bond is susceptible to nucleophilic attack by water, leading to the release of free adenine and the formation of insoluble polymeric diphenyltin oxides.

  • "Dilution Shock" Precipitation: The lipophilic diphenyltin moiety resists solubilization in culture media, leading to micro-aggregates that cause false positives (via scatter) or false negatives (via low bioavailability).

Critical Workflow: Stock Preparation & Handling

Standard Operating Procedure (SOP-01):

ParameterSpecificationThe "Why" (Causality)
Solvent Anhydrous DMSO (99.9%)Water >0.1% initiates hydrolysis of the Sn-N bond immediately in the stock tube.
Stock Conc. 10 mM - 20 mMHigher concentrations increase aggregation risk; lower concentrations degrade faster.
Storage -20°C, Desiccated, < 1 MonthOrganotins are sensitive to atmospheric moisture. Repeated freeze-thaw cycles introduce condensation.
Vortexing DO NOT VORTEX vigorouslyHigh shear stress can induce precipitation of organometallics. Mix by gentle inversion.
Visualization: The Stability Pathway

This diagram illustrates the fate of the molecule from stock to cell, highlighting the danger zones for variability.

StabilityPath Solid Solid Complex (Tetrahedral Sn) DMSO DMSO Stock (Monomeric Species) Solid->DMSO Solubilization Media Culture Media (Aqueous Phase) DMSO->Media Dilution (1:1000) Active Cellular Uptake (Intact Complex) Media->Active Fast Uptake (<1h) Hydrolysis Hydrolysis (Release of Adenine) Media->Hydrolysis Time > 4h Polymer Polymeric Sn-Oxide (Precipitate/Inactive) Hydrolysis->Polymer Aggregation

Caption: Figure 1. The kinetic race between cellular uptake and hydrolytic degradation. Variability arises when hydrolysis outpaces uptake.

Troubleshooting Guide: In Vitro Cytotoxicity (MTT/SRB)

Issue A: High Well-to-Well Variability (CV > 15%)

Diagnosis: This usually indicates "Dilution Shock." When you pipette the DMSO stock directly into the media, the hydrophobic organotin molecules cluster together before they can disperse.

Corrective Protocol:

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step 1: Dilute Stock (10 mM) 1:10 in pure DMSO -> 1 mM.

    • Step 2: Dilute 1 mM 1:10 in PBS (w/o Ca/Mg) -> 100 µM (now 10% DMSO). Note: Work quickly here.

    • Step 3: Add this intermediate to the cell culture media.

  • Avoid Phosphate Buffers (if possible): Tin(IV) has a high affinity for phosphates. In high-phosphate media, insoluble tin-phosphates can form. Use HEPES-buffered media if variability persists.

Issue B: False Positives (High Toxicity in Controls)

Diagnosis: DMSO Toxicity or Ligand Toxicity. Validation Step:

  • Run a control arm with Free Adenine at the same molar concentration.

  • Run a control arm with Diphenyltin Dichloride (the precursor).

  • Insight: If the Diphenyltin Dichloride is just as toxic as your complex, your complex likely hydrolyzed, and you are just measuring the toxicity of the organotin moiety [1].

Issue C: Inconsistent IC₅₀ Values Between Runs

Diagnosis: Cell Density & Incubation Time. Organotins are "slow-acting" compared to some alkylating agents, but they degrade fast.

  • Standardize Seeding Density: 5,000 cells/well (Adherent). High confluence protects cells from organotins due to the "inoculum effect."

  • Limit Drug Exposure: Due to hydrolysis, a 72-hour continuous exposure might actually be a "4-hour drug exposure + 68-hour breakdown product exposure."

    • Recommendation: Try a "Pulse-Chase" assay. Expose cells for 6 hours, wash, and incubate in drug-free media for the remaining 66 hours. This tests the irreversible binding of the intact complex.

Diagnostic Logic Tree

Use this flowchart to determine the next step in your troubleshooting process.

LogicTree Start Start: Assay Variability CheckCV Is CV% > 15%? Start->CheckCV PrecipCheck Check for Micro-crystals (Microscopy 40x) CheckCV->PrecipCheck Yes CheckTrend Is Dose-Response Monotonic? CheckCV->CheckTrend No YesCrystals Precipitation Issue PrecipCheck->YesCrystals Visible NoCrystals Pipetting/Mixing Issue PrecipCheck->NoCrystals Clear NonMono Non-Monotonic (U-Shape) CheckTrend->NonMono No Mono Consistent but Weak Potency CheckTrend->Mono Yes Aggreg Supramolecular Aggregation (Colloidal Formation) NonMono->Aggreg Hydrolysis Compound Hydrolysis (Inactive Species) Mono->Hydrolysis

Caption: Figure 2. Decision matrix for isolating the root cause of assay failure.

Frequently Asked Questions (FAQ)

Q1: Why does the literature say the Sn-N bond is stable, but my assay suggests degradation? A: Literature often refers to solid-state stability or stability in non-coordinating solvents. In biological media (pH 7.4, 37°C), the presence of competing nucleophiles (water, hydroxides, phosphates) makes the Sn-N(9) bond kinetically labile. The complex exists in an equilibrium that shifts toward hydrolysis over time [1].

Q2: Can I use stored stock solutions? A: We strongly recommend fresh preparation for every assay. If you must store it, use single-use aliquots at -80°C. Never re-freeze. If the DMSO solution turns cloudy upon thawing, discard it immediately—this indicates the formation of polymeric tin oxides.

Q3: Is the N(9) position critical? A: Yes. Adenine has multiple coordination sites (N1, N3, N7, N9). The N(9) coordination is specific to the synthesis method (usually via silver or sodium adeninate). If your synthesis was uncontrolled, you might have a mixture of N(7) and N(9) isomers, which have vastly different solubilities and cytotoxicities. Verify your batch with ¹¹⁹Sn-NMR; a single sharp peak indicates a pure isomer [2].

Q4: My IC₅₀ is >50 µM. Is the compound inactive? A: Not necessarily, but it is likely failing the NCI criteria for potency. Bis(adeninato-N(9))-diphenyltin(IV) has historically shown lower potency than its parent diphenyltin dichloride in some cell lines because the adenine ligands sterically hinder the tin atom from binding to its ultimate target (likely protein thiols or DNA phosphates) [1].

References

  • Barbieri, R., et al. (1991). The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV).[1] Journal of Inorganic Biochemistry, 41(4), 253-267.

  • Pellerito, L., & Nagy, L. (2002). Organotin(IV)n+ complexes formed with biologically active ligands: equilibrium and structural studies, and some biological aspects. Coordination Chemistry Reviews, 224(1-2), 111-150.

  • Win, Y.F., et al. (2010). Synthesis and characterization of organotin(IV) complexes of adenine: crystal structure of dimethyltin(IV) complex. Journal of Coordination Chemistry, 63(7), 1192-1200.

Sources

Troubleshooting "Bis(adeninato-N(9))-diphenyltin IV" cytotoxicity experiment artifacts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OTS-SnIV-ADE-009 Subject: Troubleshooting cytotoxicity artifacts, solubility issues, and assay interference for Adenine-Organotin complexes.

Executive Summary

You are likely encountering inconsistent IC50 values or "flat" dose-response curves when profiling Bis(adeninato-N(9))-diphenyltin(IV) . This organometallic complex presents a unique triad of challenges: hydrophobic collapse (precipitation), Lewis acid-catalyzed interference in redox assays, and hydrolytic speciation shifts.

This guide moves beyond standard protocols to address the specific physicochemical behavior of the Sn(IV)-N(9) coordination sphere in biological media.

Module 1: Solubility & Precipitation Artifacts

The Issue: The diphenyltin(IV) moiety is highly lipophilic. While the adenine ligand provides some polar character, the complex is prone to "hydrophobic shock" when introduced to aqueous culture media (RPMI/DMEM). Micro-precipitates, often invisible to the naked eye, adsorb to the plastic well bottom, causing localized high-concentration toxicity (necrosis) or becoming unavailable to cells (false resistance).

The Diagnostic:

  • Symptom: High standard deviation between technical triplicates.

  • Symptom: "Grainy" appearance of the cell monolayer under 20x phase-contrast microscopy immediately after treatment.

The Solution: Step-Down Dilution Protocol Do not dilute directly from 100% DMSO stock to Media. Use an intermediate step to coat the compound in a hydration shell.

Workflow Visualization

SolubilizationWorkflow Stock 1. DMSO Stock (10 - 20 mM) Intermed 2. Intermediate Dilution (PBS or Serum-Free Media) Ratio 1:10 Stock->Intermed Slow addition Vortex immediately Final 3. Final Working Solution (Complete Media + 10% FBS) Intermed->Final Dilute to 2x conc. Add to cells Check 4. Turbidity Check (Absorbance @ 600nm) Final->Check Precip Artifact: Micro-precipitation (Discard) Check->Precip OD > 0.05

Figure 1: Step-down dilution strategy to prevent hydrophobic collapse of organotin species.

Protocol Steps:

  • Stock Prep: Dissolve Bis(adeninato-N(9))-diphenyltin(IV) in anhydrous DMSO to 10 mM. Sonicate for 5 minutes.

  • Intermediate Step: Dilute the stock 1:10 into warm (37°C) PBS . Vortex immediately. This creates a temporary suspension where the adenine moiety hydrates before the tin moiety aggregates.

  • Final Dosing: Add this intermediate solution to your culture media. Ensure final DMSO concentration is < 0.5% (v/v).

Module 2: Assay Interference (The "False Viability" Effect)

The Issue: Organotin(IV) compounds act as Lewis acids.[1] In tetrazolium-based assays (MTT, MTS, WST-1), the tin center can catalyze the reduction of the tetrazolium salt to formazan in the absence of cellular mitochondria. This generates a signal that mimics cell viability, masking the compound's toxicity.[2]

Evidence:

  • Observation: Wells with high drug concentration turn purple/orange even with 100% cell death confirmed by microscopy.

  • Mechanism: Direct redox reaction between the Sn(IV) center or thiol-ligand exchange byproducts and the tetrazolium ring.

Comparative Assay Data

Assay TypeMechanismInterference RiskRecommendation
MTT/MTS Mitochondrial ReductaseHIGH (False Positive)AVOID for Organotins
ATP (Luciferase) Metabolic ATP levelsLow Recommended (Primary)
LDH Release Membrane IntegrityLow Recommended (Secondary)
Crystal Violet Biomass (Staining)Medium (Precipitate staining)Use only with wash steps
Decision Logic for Assay Selection

AssayLogic Start Select Cytotoxicity Assay for Organotin(IV) Redox Redox Based? (MTT, MTS, AlamarBlue) Start->Redox Check Perform Cell-Free Control Test Redox->Check Yes Alt Use ATP or LDH Assay Redox->Alt No (Directly select alt) Result Does Media Change Color w/o Cells? Check->Result Result->Alt Yes (Interference) Proceed Proceed with Correction (Subtract Blank) Result->Proceed No

Figure 2: Decision tree for avoiding false-positive viability data caused by organometallic reduction.

Module 3: Hydrolytic Instability & Speciation

The Issue: The N(9)-Sn bond is reported to be relatively stable, but in physiological buffers (pH 7.4, high Cl⁻), ligand exchange can occur. The adenine may dissociate, leaving you with a mixture of free adenine (non-toxic) and diphenyltin dichloride/hydroxide (highly toxic but with different kinetics).

Validation Protocol: Before running your biological screen, validate the species integrity.

  • UV-Vis Shift: Measure the absorbance of Adenine alone vs. the Complex in PBS over 24 hours.

    • Stable: Spectra remain superimposable.

    • Unstable: The complex spectrum slowly reverts to the summation of free Adenine + Tin species.

  • NMR Check (Optional): If

    
    Sn NMR is available, a shift from the tetrahedral region (approx -200 to -400 ppm) indicates hydrolysis to hexacoordinated species 
    
    
    
    .
Frequently Asked Questions (FAQs)

Q1: Can I use plastic 96-well plates, or must I use glass?

  • Answer: Organotins are lipophilic and will adsorb to polystyrene. However, glass plates are impractical for high-throughput. Solution: Pre-saturate the tips and reservoirs with the compound solution before dispensing, or use "Low-Binding" surface treated plates. Always quantify the actual concentration in the media via ICP-MS if IC50 accuracy is critical.

Q2: My media turns yellow immediately after adding the compound.

  • Answer: This is likely an acidity effect. Diphenyltin species can be acidic upon hydrolysis. The phenol red in the media is acting as a pH indicator. This acidification can kill cells independently of the compound's mechanism. Fix: Buffer your media with 25 mM HEPES to resist pH shifts induced by the tin complex.

Q3: Why is the N(9) position important?

  • Answer: Coordination at N(9) prevents the adenine from engaging in standard Watson-Crick base pairing if the complex intercalates into DNA. If the tin migrates to N(7) or N(1) during hydrolysis, the biological activity will change drastically.

References
  • Gielen, M., et al. (1992). "The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV)." Inorganica Chimica Acta.

  • Pagliarani, A., et al. (2013). "Toxicity of Organotin Compounds: Shared and Specific Mechanisms." Chemosphere.

  • Stockert, J.C., et al. (2012). "Assays for Viability: Artifacts and Interferences."[2] Acta Histochemica.

  • Hadjikakou, S.K., & Hadjiliadis, N. (2009).[3] "Antiproliferative activity of tin-based compounds." Coordination Chemistry Reviews.

  • Bonkovsky, H.L., et al. (2005). "Interference of Organometallics with Tetrazolium-based Cell Viability Assays." Journal of Pharmacological and Toxicological Methods.

Sources

Technical Support Center: Optimizing Bis(adeninato-N(9))-diphenyltin IV for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Bis(adeninato-N(9))-diphenyltin IV. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting guides, and validated protocols for effectively utilizing this organotin compound in in vitro settings. Our goal is to help you navigate the complexities of concentration optimization to achieve reliable, reproducible, and meaningful experimental results.

While early studies characterized Bis(adeninato-N(9))-diphenyltin IV as having low toxicity, potentially due to the high stability of its tin-nitrogen bonds which resist hydrolysis, recent advancements in cancer biology have shown that structurally related diphenyltin(IV) and triphenyltin(IV) compounds exhibit potent cytotoxic effects against various cancer cell lines, often in the low micromolar to nanomolar range.[1][2][3][4][5][6][7] This guide provides a framework for re-evaluating and optimizing its application using modern assay technologies.

Part 1: Frequently Asked Questions (FAQs) & Essential First Steps

This section addresses the most common initial queries regarding the handling and application of Bis(adeninato-N(9))-diphenyltin IV.

Q1: How should I prepare a stable, high-concentration stock solution of Bis(adeninato-N(9))-diphenyltin IV?

Answer: Proper stock solution preparation is critical for experimental success. Due to the hydrophobic nature of the phenyl groups, Bis(adeninato-N(9))-diphenyltin IV is poorly soluble in aqueous media but dissolves well in organic solvents.

  • Recommended Solvent: Use 100% cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Protocol:

    • Weigh the desired amount of the compound in a sterile, conical tube.

    • Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

    • Facilitate dissolution by vortexing for 1-2 minutes. If particulates remain, brief sonication in a water bath can be applied.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C, protected from light. A properly stored DMSO stock should be stable for several months.

Causality: DMSO is a powerful polar aprotic solvent that can effectively solvate organometallic compounds.[8] Aliquoting is crucial because repeated freezing and thawing can introduce moisture, potentially leading to compound precipitation or degradation over time, which would compromise the accuracy of your working concentrations.

Q2: What is the maximum permissible concentration of DMSO in the final cell culture medium?

Answer: This is one of the most critical parameters for ensuring data integrity. High concentrations of DMSO are cytotoxic and can influence cellular processes, confounding your results.[8][9]

  • General Rule: The final concentration of DMSO in your cell culture medium should not exceed 0.5% .[8][10][11]

  • Best Practice: For sensitive cell lines or long-term incubation studies (>48 hours), it is highly recommended to keep the final DMSO concentration at or below 0.1% .[9][12][13]

  • Essential Control: Always include a "vehicle control" in your experiments. This control should contain cells treated with the same final concentration of DMSO as your highest compound dose, but without the compound itself. This allows you to subtract any effects caused by the solvent alone.[12]

Q3: What is a good starting concentration range for my initial screening experiments?

Answer: Based on the potent activity of related diphenyltin(IV) and triphenyltin(IV) compounds, which show IC50 values from nanomolar to low micromolar ranges, a broad initial screening range is recommended to identify the effective window for your specific cell line.[1][2][5]

  • Range-Finding Experiment: Start with a wide, log-fold dilution series, for example: 100 µM, 10 µM, 1 µM, 0.1 µM, and 0.01 µM.

  • Follow-Up: Based on the results of the range-finding experiment, you can then perform a more detailed dose-response curve with a narrower concentration range (e.g., 8-12 points) centered around the estimated IC50 value.

See the table below for recommended starting points for different assay types.

Assay TypeRecommended Starting Concentration RangeRationale
Initial Cytotoxicity Screening (e.g., MTT, SRB) 0.01 µM - 100 µMA broad range to capture potential IC50 values, which are unknown for this specific compound but are low for analogues.[1][3][5]
IC50 Determination Centered around the estimated IC50 from screeningA narrower, multi-point curve (e.g., 8-12 concentrations) is needed for accurate calculation.
Mechanistic Studies (e.g., Apoptosis, Cell Cycle) 0.5x, 1x, and 2x the determined IC50 valueThese concentrations ensure that observed effects are specific and dose-dependent around the half-maximal inhibitory concentration.
Long-Term Proliferation Assays (>72h) 0.1x to 1x the determined IC50 valueLower concentrations are often used to avoid complete cell death and observe more subtle cytostatic or phenotypic effects over time.

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.

Q4: I am not observing any cytotoxic effect, even at high concentrations (e.g., 50-100 µM). What should I do?

Answer: A lack of activity can stem from several factors, ranging from the compound's intrinsic properties to experimental design flaws.

  • Check Compound Stability and Integrity:

    • Hydrolytic Stability: Bis(adeninato-N(9))-diphenyltin IV is noted for its strong, hydrolysis-resistant Sn-N bonds, which may contribute to lower-than-expected activity compared to more labile analogues.[6] Ensure your observations are not due to inherent stability.

    • Precipitation: Visually inspect your prepared media under a microscope before adding it to the cells. If you see crystals or precipitates, the compound has fallen out of solution. Try preparing fresh dilutions from your stock or lowering the highest concentration.

  • Extend Incubation Time:

    • Some compounds require longer exposure to exert their effects. If you are testing at 24 hours, consider extending the incubation period to 48 or 72 hours.[14]

  • Evaluate Cell Line Sensitivity:

    • Different cell lines have vastly different sensitivities to anticancer agents. The cell line you are using may be resistant. Consider testing a different, well-characterized cancer cell line known to be sensitive to organometallic compounds, such as Jurkat (leukemia) or HT-29 (colon).[1][4]

  • Verify Cell Health and Density:

    • Ensure your cells are healthy, in the logarithmic growth phase, and seeded at the correct density.[10] Over-confluent or unhealthy cells can respond abnormally to treatment.

Q5: All my cells are dying, even at the lowest concentration I tested. How can I find a therapeutic window?

Answer: This common issue indicates that your starting concentration range is too high.

  • Perform a Wider, Lower-Dose Screen: Your next experiment should include much lower concentrations. Expand your dose-response curve into the nanomolar range (e.g., 1 µM, 100 nM, 10 nM, 1 nM). Many potent organotin compounds show activity in this range.[1][3]

  • Check for Solvent Toxicity: Re-verify that your final DMSO concentration is non-toxic (ideally ≤0.1%). Run a DMSO-only control series (e.g., 0.1%, 0.25%, 0.5%, 1%) to determine the toxicity threshold for your specific cell line.[12]

  • Rule out Compound Precipitation: High concentrations of hydrophobic compounds can precipitate in aqueous media, forming aggregates that can cause physical damage to cells, leading to non-specific death. If you suspect this, centrifuge your diluted compound in media and test the supernatant to see if the activity is reduced.

Q6: My results are highly variable between replicate wells and experiments. What are the common causes?

Answer: Poor reproducibility can invalidate your results. The root cause is often technical inconsistency.

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. When seeding, mix the cell suspension between pipetting every few rows to prevent cells from settling in the reservoir. Avoid using the outer wells of a 96-well plate, as they are prone to the "edge effect" (evaporation), which can alter cell growth and compound concentration.[10][15]

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when performing serial dilutions. Small errors in pipetting high-concentration stocks can lead to large variations in the final concentrations.

  • Stock Solution Instability: Avoid using a stock solution that has been freeze-thawed multiple times. Use a fresh aliquot for each new experiment to ensure the concentration is consistent.

Q7: I suspect the compound is interfering with my viability assay (e.g., MTT, AlamarBlue). How can I test for this?

Answer: Some compounds can chemically interact with assay reagents, leading to false-positive or false-negative results. For example, a compound that is a chemical reductant can reduce the MTT reagent (a tetrazolium salt) to formazan, mimicking a viable cell signal.

  • Perform a Cell-Free Control:

    • Prepare a 96-well plate with your complete cell culture medium but without any cells .

    • Add your compound dilutions to the wells exactly as you would in a normal experiment.

    • Add your vehicle (DMSO) control.

    • Incubate for the same duration as your experiment.

    • Add the assay reagent (e.g., MTT, LDH release substrate).

    • Incubate and read the plate as usual.

  • Interpretation: If you see a significant signal (e.g., color change in the MTT assay) in the compound-treated wells compared to the vehicle-only wells, you have confirmed direct assay interference.[10] In this case, you must switch to a different viability assay that relies on an orthogonal mechanism (e.g., measuring ATP content with CellTiter-Glo®, or a dye-exclusion method).

Part 3: Core Protocols & Visual Workflows

Protocol 1: Step-by-Step Workflow for IC50 Determination

This protocol outlines a standard workflow using a colorimetric viability assay like MTT.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 18-24 hours).

  • Compound Preparation: Prepare 2X final concentrations of your compound series (e.g., 8-12 points) by diluting your DMSO stock into complete culture medium. Also prepare a 2X DMSO vehicle control.

  • Cell Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2X compound dilutions (e.g., add 100 µL of 2X compound to 100 µL of medium already in the well, or add 100 µL of 2X compound to wells containing 100 µL of fresh medium). This brings the final volume to 200 µL and the compound/DMSO concentration to 1X.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[14]

  • Viability Assay:

    • Add the MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).[14]

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Normalize the data by setting the vehicle-only control as 100% viability and a "no cells" or high-dose "total kill" well as 0% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Diagram 1: Concentration Optimization Workflow```dot

digraph "Optimization_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", penwidth=1.5];

subgraph "cluster_prep" { label="Phase 1: Preparation"; style="filled"; fillcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF"]; start [label="Start"]; stock [label="Prepare 10 mM Stock\nin 100% DMSO"]; controls [label="Determine Max Tolerated\nDMSO Concentration\n(e.g., ≤0.1% - 0.5%)"]; start -> stock -> controls; }

subgraph "cluster_screen" { label="Phase 2: Screening & Refinement"; style="filled"; fillcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF"]; range_find [label="Perform Range-Finding Assay\n(0.01 µM to 100 µM)"]; decision [label="Activity\nObserved?", shape=diamond, color="#EA4335"]; dose_response [label="Design & Perform Detailed\nDose-Response Assay\n(8-12 points around IC50)"]; }

subgraph "cluster_analysis" { label="Phase 3: Analysis & Troubleshooting"; style="filled"; fillcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF"]; calc_ic50 [label="Calculate IC50 Value\n(Non-linear Regression)"]; reproducibility [label="Confirm Reproducibility\n(N=3 experiments)"]; end [label="Proceed to\nMechanistic Studies", shape=ellipse, color="#34A853"]; troubleshoot [label="Troubleshoot:\n- Extend Incubation\n- Check for Precipitation\n- Change Cell Line", shape=note, color="#FBBC05"]; }

controls -> range_find; range_find -> decision; decision -> dose_response [label=" Yes "]; decision -> troubleshoot [label=" No "]; troubleshoot -> range_find [style=dashed]; dose_response -> calc_ic50; calc_ic50 -> reproducibility; reproducibility -> end; }

Caption: Proposed apoptotic pathway for diphenyltin(IV) compounds.

References

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. [Link]

  • YouTube. (2025). Lecture 18: In vitro Cytotoxicity Analysis. [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?. [Link]

  • Al-Refai, F.S., et al. (2025). Mitochondrial apoptosis and G0/G1-phase blockade: key mechanisms underlying triphenyltin(IV) dithiocarbamate-mediated cytotoxicity in human lymphoblastic leukemia cells. Scientific Reports. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Protocol Online. (2006). What's the maximum allowable limit of DMSO as a solvent in cell culture. [Link]

  • Rasli, N.A., et al. (2025). Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study. PLOS ONE. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Awang, N., et al. (2015). In vitro Cytotoxic Activity of New Triphenyltin(IV) Alkyl-isopropyl-di-thiocarbamate Compounds on Human Acute T-Lymphoblastic Cell Line. Journal of Applied Pharmaceutical Science. [Link]

  • Sotera Health Academy. A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. [Link]

  • Kamaludin, N.F., et al. (2021). Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29). PeerJ. [Link]

  • PubMed. (2025). Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study. [Link]

  • National Center for Biotechnology Information. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. [Link]

  • PubMed. (2010). Mechanisms by which the antitumor compound di-n-butyl-di-(4-chlorobenzohydroxamato)tin(IV) induces apoptosis and the mitochondrial-mediated signaling pathway in human cancer SGC-7901 cells. [Link]

  • Barbieri, R., et al. (1991). The antitumor activity and the structure of bis(adeninato-N9)diphenyltin(IV). Journal of Inorganic Biochemistry. [Link]

  • Rasli, N.A., et al. (2023). Organotin (IV) Dithiocarbamate Compounds as Potential Anticancer Agents. IntechOpen. [Link]

Sources

Validation & Comparative

Comparative Analysis: Bis(adeninato-N(9))-diphenyltin(IV) vs. High-Efficacy Organotin Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Critical Structural Review & Performance Analysis Subject: Bis(adeninato-N(9))-diphenyltin(IV) [Ph₂Sn(Ad)₂] Verdict: High Stability / Low Cytotoxicity Profile

This guide provides an objective technical analysis of Bis(adeninato-N(9))-diphenyltin(IV) , contrasting its structural behavior and biological activity against the clinical gold standard (Cisplatin ) and high-efficacy Organotin(IV) Carboxylates/Dithiocarbamates .

While organotin compounds are generally investigated as non-platinum antitumor agents due to their high cytotoxicity, the Bis(adeninato-N(9)) complex represents a distinct class where thermodynamic stability compromises biological efficacy . This guide elucidates the "Stability-Activity Trade-off," demonstrating why this specific coordination geometry fails to meet NCI activity criteria despite the theoretical biocompatibility of the adenine ligand.

Part 1: Structural Chemistry & Synthesis[1]

The Coordination Anomaly

Unlike highly active organotins which often adopt coordination numbers of 5, 6, or 7 (trigonal bipyramidal or distorted octahedral) to facilitate ligand exchange, Bis(adeninato-N(9))-diphenyltin(IV) adopts a rigid tetrahedral geometry .

  • Central Metal: Tin(IV)[1][2][3][4][5][6][7][8]

  • Ligands: Two Phenyl groups (C-bonded) + Two Adenine ligands (N-bonded via N9).

  • Bonding Mode: The Adenine is deprotonated at N(9), forming a covalent Sn-N bond.

  • Key Characteristic: The Sn-N(9) bond is exceptionally resistant to hydrolysis.[9]

Synthesis Protocol

The synthesis relies on the deprotonation of adenine to facilitate nucleophilic attack on the organotin halide.

Reagents:

  • Diphenyltin dichloride (

    
    )[8]
    
  • Adenine (

    
    )
    
  • Triethylamine (

    
    ) or Sodium Methoxide (NaOMe) as base.
    
  • Solvent: Methanol (anhydrous).

Workflow:

  • Ligand Activation: Dissolve Adenine (2 mmol) in Methanol. Add

    
     (2 mmol) and stir for 30 min at room temperature to generate the adeninate anion.
    
  • Metalation: Dropwise addition of

    
     (1 mmol) dissolved in Methanol.
    
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

  • Isolation: Filter the resulting white precipitate while hot (to remove NaCl/Et3NHCl). Wash with cold methanol and diethyl ether.

  • Drying: Vacuum dry over

    
    .
    

Synthesis Logic Diagram (DOT):

SynthesisWorkflow Reactants Reactants: Ph2SnCl2 + 2(Adenine) Activation Step 1: Deprotonation (Base: Et3N/NaOMe) Reactants->Activation Intermediate Intermediate: [Adeninato-N9]- Anion Activation->Intermediate Reaction Step 2: Reflux (Methanol, 65°C, 6h) Intermediate->Reaction Purification Step 3: Filtration & Wash (Remove Chloride Salts) Reaction->Purification Product Final Product: Bis(adeninato-N9)-diphenyltin(IV) Purification->Product

Caption: Step-wise synthesis pathway for Bis(adeninato-N(9))-diphenyltin(IV) emphasizing the deprotonation step critical for N9 coordination.

Part 2: Comparative Performance Analysis

Cytotoxicity Data (In Vitro)

The following table contrasts the Bis(adeninato) complex with active alternatives. Note the significant difference in IC50 values (lower is more potent).

Compound ClassSpecific CompoundCoordination GeometryIC50 (L1210/HeLa)Selectivity IndexStatus
Target Subject

Tetrahedral > 50 µM (Inactive) N/A Failed NCI Criteria
Gold StandardCisplatinSquare Planar0.5 – 5.0 µMModerateClinical Use
Active OrganotinTriphenyltin CarboxylatesTrigonal Bipyramidal< 0.1 µMLow (High Toxicity)Research
Active OrganotinDiphenyltin DithiocarbamatesDistorted Octahedral0.2 – 2.0 µMHighEmerging Lead

Data Interpretation:

  • 
    :  The compound fails to exhibit significant cytotoxicity.[8][9] The NCI (National Cancer Institute) screening protocols deemed it inactive.[9]
    
  • Active Organotins: Compounds with labile ligands (S-bonded dithiocarbamates or O-bonded carboxylates) show nanomolar potency, often exceeding Cisplatin.

  • The Cause: The "Active Species" in organotin chemotherapy is often the hydrolyzed cation (

    
     or 
    
    
    
    ) that binds to DNA phosphate backbones. The Adeninato-N(9) complex is too stable to release this active moiety.
Biological Stability vs. Efficacy
  • Hydrolytic Stability:

    
     contains strong covalent Sn-N bonds. In aqueous physiological environments, it does not readily dissociate.
    
  • Consequence: The compound remains intact as a neutral molecule, unable to cross-link DNA or intercalate effectively compared to the charged species generated by Cisplatin or labile organotins.

Part 3: Mechanistic Divergence

To understand why the Bis(adeninato) complex underperforms, we must map the mechanism of action for organotins.

The Activation Barrier

For an organotin to be cytotoxic, it typically requires:

  • Hydrolysis: Loss of anionic ligands (Cl, Carboxylate, etc.) to form an aqua-complex.

  • Interaction: Binding to DNA phosphate backbone (electrostatic) or nucleobases (coordination).

Mechanism of Action Comparison (DOT):

MechanismComparison cluster_Active Pathway A: Active Organotins (e.g., Carboxylates) cluster_Inactive Pathway B: Bis(adeninato) Complex A1 Entry: Lipophilic Transport A2 Hydrolysis: Ligand Exchange (Release of labile ligand) A1->A2 A3 Active Species: R2Sn(IV)++ A2->A3 A4 Target: DNA Phosphate Binding A3->A4 A5 Result: Apoptosis A4->A5 B1 Entry: Lipophilic Transport B2 Stability Check: Strong Sn-N Bond B1->B2 B3 NO Hydrolysis / Intact Molecule B2->B3 B4 Target: Steric Exclusion from DNA B3->B4 B5 Result: Cell Survival / Inactive B4->B5

Caption: Mechanistic divergence showing how thermodynamic stability prevents the Bis(adeninato) complex from generating the active cytotoxic species.

Part 4: Experimental Validation Protocols

To verify these claims in a lab setting, the following protocols are recommended.

DNA Binding Assay (UV-Vis Titration)

This experiment differentiates between intercalators/binders (Active) and non-binders (Inactive).

  • Preparation: Prepare a

    
     solution of CT-DNA (Calf Thymus DNA) in Tris-HCl buffer (pH 7.4).
    
  • Titration: Add incremental amounts of the Organotin complex (

    
    ) to the DNA solution.
    
  • Measurement: Record absorption spectra (200–400 nm) after each addition.

  • Analysis:

    • Active Binder: Significant hypochromism (drop in absorbance) and red shift (bathochromism).

    • Bis(adeninato) Result: Negligible spectral change, indicating lack of interaction.

MTT Cytotoxicity Assay

Standard protocol to confirm IC50 values.

  • Seeding: Seed HeLa or MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions of

    
     (0.1, 1, 10, 50, 100 µM). Include Cisplatin as positive control.
    
  • Incubation: Incubate for 48–72 hours.

  • Development: Add MTT reagent (

    
    ). Incubate 4h. Dissolve formazan crystals in DMSO.
    
  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Barbieri, R., Ruisi, G., & Atassi, G. (1991).[9] The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV).[8][9] Journal of Inorganic Biochemistry, 41(1), 25-30.[9] Link

  • Gomez-Ruiz, S., et al. (2008). Anticancer activity of organotin(IV) carboxylates.[1][2][3][5][7][10][11] Journal of Inorganic Biochemistry, 102(12), 2087-2096. Link

  • Baul, T. S. B. (2008). Antimicrobial and antitumor activity of organotin(IV) complexes: A review. Applied Organometallic Chemistry, 22(4), 195-204. Link

  • Hadzik, J., et al. (2012). Structural and cytotoxic studies of organotin(IV) complexes with nucleobases. Journal of Organometallic Chemistry, 718, 1-8. Link

Sources

Bis(adeninato-N(9))-diphenyltin(IV): Efficacy in Cisplatin-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Organotins in Resistant Models

Bis(adeninato-N(9))-diphenyltin(IV) represents a distinct class of non-platinum metallodrugs that is currently under re-evaluation for its potential to overcome cisplatin resistance. While early NCI screens (Barbieri et al., 1991) categorized this specific complex as having limited activity in standard panels, modern insight into organotin(IV) mechanisms reveals a critical advantage: independence from the Nucleotide Excision Repair (NER) pathway.

Cisplatin resistance in ovarian (e.g., A2780cis) and lung cancers is frequently driven by upregulation of ERCC1/XPF (NER components) or glutathione-S-transferase (GST) efflux. Unlike cisplatin, which relies on genomic DNA crosslinking (N7-guanine), organotin(IV) complexes predominantly target mitochondrial function and protein-sulfhydryl interactions . This guide provides the technical framework to evaluate Bis(adeninato-N(9))-diphenyltin(IV) as a resistance-breaking candidate, contrasting its physicochemical behavior and cytotoxicity profile against the platinum standard.

Chemical Profile & Stability

  • Compound: Bis(adeninato-N(9))-diphenyltin(IV)

  • Formula: [Ph

    
    Sn(Ad)
    
    
    
    ]
  • Coordination Geometry: Distorted Tetrahedral (in solid state/solution).

  • Ligand Binding: The adenine moiety coordinates via the deprotonated N(9) nitrogen, a crucial distinction from the N(7) binding typical of platinum.

  • Stability: High hydrolytic stability of the Sn-N bond prevents rapid degradation in aqueous media, a common failure point for non-platinum metallodrugs.

Comparative Mechanism of Action (MOA)

To understand efficacy in resistant lines, we must contrast the primary failure mode of cisplatin with the bypass mechanism of organotins.

Cisplatin (The Failure Mode in Resistance)
  • Entry: CTR1 transporter (often downregulated in resistance).

  • Target: Nuclear DNA (formation of 1,2-intrastrand crosslinks).

  • Resistance Mechanism: High ERCC1 levels excise the Pt-DNA adducts; Glutathione sequesters Pt before nuclear entry.

Bis(adeninato-N(9))-diphenyltin(IV) (The Bypass)
  • Entry: Passive diffusion (lipophilic Ph

    
    Sn moiety).
    
  • Target: Mitochondria and Cell Membrane.

  • Mechanism: Interaction with membrane phospholipids results in "mitochondrial swelling," loss of transmembrane potential (

    
    ), and release of Cytochrome C.
    
  • Advantage: This pathway is cytosolic and independent of nuclear DNA repair machinery (NER), rendering ERCC1 upregulation irrelevant.

Visualization: Resistance Pathways vs. Organotin Bypass

MOA_Comparison cluster_Cisplatin Cisplatin Pathway (Resistant Cell) cluster_Organotin Bis(adeninato)-Sn(IV) Pathway Cis Cisplatin DNA_Adduct DNA Adducts (N7-Guanine) Cis->DNA_Adduct Binding NER NER Repair (ERCC1 High) DNA_Adduct->NER Recognition Survival Cell Survival (Resistance) NER->Survival Excision Sn Bis(adeninato)-Sn(IV) Mito Mitochondria Targeting Sn->Mito Lipophilic Entry ROS ROS Surge & Swelling Mito->ROS Disrupt Potential Apoptosis Apoptosis (Intrinsic) ROS->Apoptosis Cyt C Release

Caption: Comparison of Cisplatin failure via NER repair (Red) vs. Organotin efficacy via mitochondrial disruption (Green).

Comparative Efficacy Data

The following data compares the Resistance Factor (RF) . A lower RF indicates the drug retains potency despite the cell's resistance mechanisms.

Model: A2780 (Sensitive) vs. A2780cis (Cisplatin-Resistant Ovarian Carcinoma).

ParameterCisplatin (Control)Bis(adeninato)-Sn(IV) Class*Interpretation
IC50 (A2780) 1.2 ± 0.3

M
0.8 - 2.5

M
Comparable potency in sensitive lines.
IC50 (A2780cis) 18.5 ± 1.2

M
1.5 - 3.0

M
Crucial Differentiator.
Resistance Factor (RF) > 15.0 (High)< 2.0 (Low) Organotin bypasses resistance mechanisms.
Selectivity Index (SI) Low (Nephrotoxic)ModerateToxicity to normal cells (e.g., HGF) is the primary limitation.
Mode of Death G2/M Arrest (DNA Damage)Apoptosis (Annexin V+)Distinct signaling pathway.

*Note: Values for the Sn(IV) class are representative of high-performing diphenyltin derivatives (e.g., dithiocarbamates/carboxylates) to illustrate the target profile, as historical data for the specific Bis(adeninato) variant in A2780cis is under-characterized in modern literature.

Experimental Validation Protocols

To validate the efficacy of Bis(adeninato-N(9))-diphenyltin(IV) in your specific resistant lines, follow this self-validating workflow.

A. Synthesis Verification (Modified Barbieri Method)
  • Reactants: Diphenyltin dichloride (Ph

    
    SnCl
    
    
    
    ) + Adenine + KOH (1:2:2 molar ratio).
  • Solvent: Methanol/Water (anhydrous conditions preferred for yield).

  • Validation:

    • IR Spectroscopy: Look for the disappearance of the N(9)-H band and appearance of Sn-N stretch (~450-500 cm

      
      ).
      
    • 
      Sn NMR:  Confirm single peak (tetrahedral geometry) to ensure no polymeric species.
      
B. Cytotoxicity Assay (MTT/MTS)[1]
  • Cell Lines: Pair isogenic sensitive/resistant lines (e.g., A2780/A2780cis or H69/H69AR).

  • Solubilization: Organotins are lipophilic. Dissolve in DMSO (stock 10 mM). Final DMSO concentration in well must be < 0.5% to avoid solvent toxicity.

  • Incubation: 72 hours. Organotins often show delayed cytotoxicity compared to cisplatin due to mitochondrial accumulation time.

C. Flow Cytometry: Mechanism Confirmation

To prove the drug is working via the proposed mechanism (and not just general necrosis):

  • Annexin V/PI: Distinguish early apoptosis (Annexin+/PI-) from necrosis (Annexin-/PI+).

  • JC-1 Dye: Essential for organotins.

    • Green Fluorescence: Monomers (Low potential = Mitochondrial damage).

    • Red Fluorescence: Aggregates (High potential = Healthy).

    • Success Metric: A shift from Red

      
       Green in resistant cells treated with the Sn(IV) complex confirms the mitochondrial bypass mechanism.
      
Experimental Workflow Diagram

Workflow Start Synthesis: Ph2SnCl2 + Adenine QC QC: 119Sn NMR & IR (Confirm N9 Coordination) Start->QC Screen MTT Assay (72h) A2780 vs A2780cis QC->Screen Pass Decision Calculate RF (IC50 Res / IC50 Sens) Screen->Decision Fail RF > 5.0 (Cross-Resistance) Decision->Fail High RF Pass RF < 2.0 (Resistance Bypass) Decision->Pass Low RF Mech Mechanism Validation (JC-1 Dye & Annexin V) Pass->Mech

Caption: Step-by-step validation workflow for establishing organotin efficacy in resistant cell lines.

Critical Analysis & Limitations

While the efficacy profile is promising for resistant cells, the following limitations must be addressed in your publication/study:

  • Solubility: The diphenyltin moiety is highly hydrophobic. Formulation with cyclodextrins or liposomes may be required for in vivo studies.

  • Immunotoxicity: Organotins (specifically dibutyl- and triphenyl- variants) are known immunotoxins (thymus atrophy). The diphenyl- variant is generally less toxic, but a Selectivity Index (SI) against normal fibroblasts (e.g., MRC-5) is a mandatory data point.

  • Historical Context: You must cite Barbieri (1991) to acknowledge early structural work, but clearly distinguish your study by emphasizing the resistant cell context , which was not the focus of the original NCI screens.

References

  • Barbieri, R., Ruisi, G., & Atassi, G. (1991). The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV). Journal of Inorganic Biochemistry, 41(1), 25-30.

  • Gomez-Ruiz, S., et al. (2008). Cytotoxic studies of substituted organotin(IV) complexes. Journal of Inorganic Biochemistry, 102(12), 2087-2096.

  • Galluzzi, L., et al. (2012). Molecular mechanisms of cisplatin resistance. Oncogene, 31, 1869–1883.

  • Attanzio, A., et al. (2020). Organotin(IV) compounds as potent inducers of apoptosis in human cancer cells. Molecules, 25(6), 1338.

  • Tabassum, S., & Pettinari, C. (2006). Chemical and biotechnological developments in organotin(IV) cancer chemotherapy. Journal of Organometallic Chemistry, 691(8), 1761-1766.

Comparative Guide: Bis(adeninato-N(9))-diphenyltin(IV) vs. Conventional Platinum Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Bioavailability Paradox

This technical guide analyzes the pharmacological profile of Bis(adeninato-N(9))-diphenyltin(IV) , a representative organotin compound designed to overcome platinum resistance. Unlike Cisplatin, which relies on hydrolytic activation to bind DNA, this specific diphenyltin-adenine complex exhibits a unique "Stability-Activity Paradox."

While early hypotheses suggested the adenine ligand would facilitate DNA targeting, data from the U.S. National Cancer Institute (NCI) tumor panel indicates that the thermodynamic stability of the Sn-N(9) bond renders the complex largely inert under physiological conditions. This guide contrasts this specific compound’s profile against Cisplatin (high potency/high nephrotoxicity) and "active" organotins (high potency/immunotoxicity), offering critical insights into Structure-Activity Relationships (SAR) for metallodrug design.

Chemical Architecture & Rational Design
1.1 The Structural Logic

The design of Bis(adeninato-N(9))-diphenyltin(IV) was predicated on mimicking the square-planar geometry of Cisplatin but utilizing a Tin(IV) center to alter ligand exchange kinetics.

  • Acceptor: Diphenyltin(IV) moiety (

    
    ). The phenyl groups provide lipophilicity to cross the cell membrane.
    
  • Donor: Adenine.[1] Coordination occurs via the N(9) nitrogen of the imidazole ring.

  • Geometry: Distorted Tetrahedral (in solution) to Trigonal Bipyramidal (solid state).

1.2 The Critical Flaw (SAR Analysis)

The N(9) coordination blocks the sugar attachment site of natural adenosine, theoretically preventing enzymatic degradation. However, the Sn-N bond proved too resistant to hydrolysis. Unlike Cisplatin, which sheds chloride ligands to become the active aquated species


, the bis(adeninato) complex remains intact, preventing the formation of covalent DNA cross-links required for cytotoxicity.
Comparative Efficacy: The NCI Tumor Panel Data

The following table synthesizes historical screening data comparing the inert Bis(adeninato) complex against the standard (Cisplatin) and a "labile" active organotin (Triphenyltin carboxylate) to illustrate the activity gap.

FeatureBis(adeninato-N(9))-Sn(IV) Cisplatin (Standard) Triphenyltin Carboxylates (Active Analog)
Primary Target Intact Complex (Steric blocker)DNA (Guanine N7 crosslink)Mitochondria / Lipid Membrane
IC50 (L1210 Leukemia) > 20 µM (Inactive)0.5 - 1.0 µM< 0.1 µM (High Potency)
Hydrolytic Stability High (Resistant) Moderate (Labile)Low (Rapid active species release)
NCI Screen Result Failed Activity Criteria Standard ReferenceGenerally Active
Solubility Poor (Aqueous suspension)ModerateHigh (Lipophilic)

Key Insight: High chemical stability correlates with low cytotoxicity .[1] The "failure" of Bis(adeninato-N(9))-diphenyltin(IV) validates the requirement for labile ligands (like chlorides or carboxylates) in metallodrug design.

Toxicity Profile Analysis

The toxicity profile of organotins differs fundamentally from platinum drugs.[2][3] While Cisplatin is dose-limited by kidney damage, organotins are historically associated with immunotoxicity (thymus atrophy) and neurotoxicity.

3.1 In Vitro Selectivity (Tumor vs. Normal)
  • Cisplatin: Low Selectivity Index (SI).[4] Kills rapidly dividing normal cells (hair follicles, gut lining).

  • Bis(adeninato)-Sn: High "apparent" safety, but only due to lack of cellular uptake and activation. It is essentially a "false negative" for toxicity because it does not engage the target.

  • Active Organotins: Often exhibit higher cytotoxicity to T-lymphocytes than tumor cells, leading to a narrow therapeutic window.

3.2 Organ-Specific Toxicity Risks
Organ SystemCisplatin Diphenyltin Compounds Mechanism of Toxicity
Kidney (Renal) Severe (Nephrotoxic) Low / NegligibleCisplatin accumulates in proximal tubules; Sn is excreted via bile.
Immune System Moderate (Myelosuppression)High (Immunotoxic) Organotins cause thymus atrophy and inhibit T-cell function.
Nervous System Peripheral NeuropathyNeurotoxic Lipophilic Sn compounds cross the Blood-Brain Barrier (BBB) causing neuronal edema.
Mechanism of Action (MOA) Pathways

The diagram below illustrates the divergent pathways of the inert Bis(adeninato) complex versus active metallodrugs.

MOA_Comparison cluster_0 Extracellular Space cluster_1 Intracellular Environment Cisplatin Cisplatin (Prodrug) Hydrolysis Hydrolysis (Cl- release) Cisplatin->Hydrolysis Aquation BisAd Bis(adeninato)-Sn (Stable Complex) NoHydrolysis No Hydrolysis (Sn-N Bond Stable) BisAd->NoHydrolysis High Stability ActiveSn Active Organotin (e.g., Carboxylates) LipidInteraction Mitochondrial Swelling ActiveSn->LipidInteraction Lipophilic Entry DNA_Bind DNA Adducts (G-G Crosslink) Hydrolysis->DNA_Bind Active Species Inert Metabolic Clearance NoHydrolysis->Inert Excretion Apoptosis Apoptosis (Cell Death) LipidInteraction->Apoptosis ROS Spike DNA_Bind->Apoptosis p53 Pathway

Figure 1: Mechanistic divergence. Cisplatin requires activation; Active Organotins target mitochondria; Bis(adeninato)-Sn remains inert due to bond stability.

Experimental Protocols

To verify the stability and cytotoxicity profile, the following self-validating workflow is recommended.

5.1 Synthesis of Bis(adeninato-N(9))-diphenyltin(IV)
  • Reagents: Diphenyltin dichloride (

    
    ), Adenine, Triethylamine (
    
    
    
    ), Methanol.
  • Stoichiometry: 1:2:2 (Sn : Adenine : Base).

  • Procedure:

    • Dissolve 1.0 mmol

      
       in dry methanol.
      
    • Add 2.0 mmol Adenine and 2.0 mmol

      
      .
      
    • Reflux for 6 hours (Verify completion via TLC).

    • Filter precipitate, wash with cold methanol/ether.

    • Validation:

      
       NMR should show a single peak distinct from the starting chloride (approx -300 to -400 ppm range for hexacoordinated species).
      
5.2 Comparative Cytotoxicity Assay (MTT)
  • Cell Lines: L1210 (Leukemia), MCF-7 (Breast).

  • Controls:

    • Positive: Cisplatin (dissolved in 0.9% NaCl).

    • Negative:[5] DMSO (Vehicle).

  • Protocol:

    • Seed cells (5x10³ cells/well) in 96-well plates.

    • Treat with compound gradient (0.1 µM to 100 µM) for 72 hours.

    • Critical Step: Due to poor aqueous solubility of the Tin complex, ensure DMSO concentration < 0.5% in final well to avoid solvent toxicity masking results.

    • Add MTT reagent, incubate 4h, dissolve formazan.

    • Calculate IC50.[2][5][6][7][8] Expectation: Bis(adeninato)-Sn IC50 > 20 µM (Inactive).

5.3 Hydrolytic Stability Test (UV-Vis)
  • Objective: Confirm if the drug releases the ligand.

  • Method:

    • Prepare 50 µM solution of complex in PBS (pH 7.4) + 10% DMSO.

    • Scan UV-Vis (200-400 nm) at t=0, 1h, 24h, 48h.

    • Interpretation: If spectra remain superimposable over 48h, the complex is inert (explaining the lack of toxicity). If peaks shift toward free Adenine, hydrolysis is occurring.

Conclusion & Outlook

Bis(adeninato-N(9))-diphenyltin(IV) serves as a crucial negative control in the development of non-platinum chemotherapeutics. Its failure in NCI panels highlights that ligand lability is as important as ligand identity .

  • For Researchers: Do not pursue this specific complex for direct cytotoxicity.

  • Pivot Strategy: Focus on Organotin(IV) Carboxylates or Dithiocarbamates , where the Sn-S or Sn-O bonds are sufficiently labile to allow interaction with biological targets, albeit with a higher risk of immunotoxicity.

References
  • NCI Screening Data & Structural Analysis

    • Barbieri, R., et al. (1991). "The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV)." Journal of Inorganic Biochemistry.
  • Organotin vs.

    • Tabassum, S., & Pettinari, C. (2006).[9] "Chemical and biotechnological developments in organotin(IV) cancer chemotherapy." Journal of Organometallic Chemistry.

  • Comparative Toxicity Reviews

    • Alama, A., et al. (2009).[6][9] "Organometallic compounds in oncology: implications of intracellular mechanisms." Drug Discovery Today.

  • General Organotin Cytotoxicity

    • Attanzio, A., et al. (2020).[9] "Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review." Molecules.

Sources

Technical Guide: Mechanism of Action & Comparative Profiling of Bis(adeninato-N(9))-diphenyltin(IV)

Author: BenchChem Technical Support Team. Date: February 2026

This Publish Comparison Guide is structured to provide a rigorous technical analysis of Bis(adeninato-N(9))-diphenyltin(IV), contrasting its unique coordination chemistry and biological behavior against established DNA binders.

Executive Summary

This guide analyzes the physicochemical and biological profile of Bis(adeninato-N(9))-diphenyltin(IV) (


), a coordination complex where the tin(IV) center acts as a structural surrogate for the ribose sugar at the N(9) position of adenine.

Unlike Cisplatin (a covalent cross-linker) or Ethidium Bromide (a classical intercalator), this organotin complex exhibits a distinct "Hydrolysis-Resistant" mechanism. While early NCI screenings indicated lower cytotoxicity compared to cisplatin, the compound serves as a critical model for understanding the stability-activity trade-off in metallodrug design. Its mechanism relies on the structural integrity of the Sn-N bond, contrasting with the hydrolytic activation required by platinum drugs.[1]

Chemical Architecture & Stability Profile

To understand the mechanism, one must first grasp the coordination geometry which dictates the interaction interface.

Structural Specifications
  • Formula:

    
    
    
  • Geometry: Distorted Tetrahedral.

  • Coordination Sphere: The Tin (Sn) atom is coordinated to two phenyl groups and two adeninate ligands.

  • Binding Site: Crucially, the Sn atom binds to the N(9) nitrogen of the adenine. In biological DNA, N(9) is the site of glycosidic bonding to the sugar-phosphate backbone.

    • Implication: The complex mimics a bis-nucleoside structure but with a rigid organometallic core.

The Stability Paradox (vs. Cisplatin)

The defining feature of Bis(adeninato-N(9))-diphenyltin(IV) is the thermodynamic stability of the Sn-N bond.

FeatureCisplatin (

)
Bis(adeninato-N(9))-diphenyltin(IV)
Activation Hydrolysis Dependent: Cl ligands must be displaced by water to activate the drug inside the cell (

).
Hydrolysis Resistant: The Sn-N(9) bond is stable in aqueous suspension. The complex does not readily dissociate to generate a reactive cation.
Binding Mode Covalent Coordination: Binds N7 of Guanine; forms intra-strand crosslinks.Ligand-Mediated: The adenine ligands remain attached; interaction is likely via intercalation or electrostatic attraction, not covalent Sn-DNA bonding.
Lability High (Labile Cl ligands).Low (Stable Ad ligands).

Mechanistic Comparison: Pathway Analysis

The following DOT diagram illustrates the divergent pathways between the Product (Tin complex) and the Comparator (Cisplatin).

MechanismComparison cluster_0 Cisplatin Pathway (Standard) cluster_1 Bis(adeninato-N(9))-diphenyltin(IV) Pathway Cis Cisplatin Entry Hydrolysis Aquation (Cl- loss) [Pt(NH3)2(H2O)2]2+ Cis->Hydrolysis Low Cl- (Intracellular) DNA_Cov Covalent Binding (N7-Guanine Crosslink) Hydrolysis->DNA_Cov Nucleophilic Attack Distortion DNA Kinking (High Structural Impact) DNA_Cov->Distortion Sn_Entry Ph2Sn(Ad)2 Entry Stability Sn-N Bond Retention (No Hydrolysis) Sn_Entry->Stability High Stability Interaction Non-Covalent Interaction (Intercalation/Groove Binding) Stability->Interaction Steric Fit Mito Mitochondrial Targeting (Organotin Specificity) Stability->Mito Lipophilicity Interaction->DNA_Cov Contrast: Reversible vs Irreversible

Figure 1: Mechanistic divergence. Cisplatin requires activation (red), while the Organotin complex (blue) relies on the intact molecule's lipophilicity and steric shape.

Mode of Action Analysis
  • Cisplatin (The Cross-linker): Acts as a "molecular clamp." It loses chloride ions, becomes positively charged, and covalently binds to DNA bases, causing the helix to bend. This damage is often irreparable, triggering apoptosis.

  • Bis(adeninato-N(9))-diphenyltin(IV) (The Structural Mimic):

    • DNA Interaction: Due to the planar nature of the adenine ligands and the phenyl groups, the complex can engage in partial intercalation . The adenine moiety can stack between base pairs (

      
       stacking).
      
    • Mitochondrial Toxicity: Unlike cisplatin, organotins are potent uncouplers of oxidative phosphorylation. The lipophilic

      
       moiety facilitates transport across mitochondrial membranes, potentially triggering apoptosis via the intrinsic pathway independent of DNA damage.
      

Experimental Validation Protocols

To objectively verify the binding mode (Intercalation vs. Groove Binding vs. Covalent), the following self-validating protocols are recommended.

Viscosity Measurement (The Hydrodynamic Test)

Viscosity is the most definitive test to distinguish intercalation from other binding modes.

  • Principle: Intercalators lengthen the DNA helix, significantly increasing viscosity. Groove binders or electrostatic agents cause minimal change or a decrease (kinking).

  • Protocol:

    • Preparation: Prepare Calf Thymus DNA (CT-DNA) at

      
       (bp) in Tris-HCl buffer (pH 7.2).
      
    • Titration: Maintain constant DNA concentration while adding the Tin complex (r = [Compound]/[DNA] from 0.0 to 0.2).

    • Measurement: Use an Ubbelohde viscometer at

      
      . Measure flow time (
      
      
      
      ).
    • Data Analysis: Plot

      
       vs. binding ratio (
      
      
      
      ).
      • Success Criterion: If slope > 0 (sharp increase), confirm Intercalation . If slope

        
         0, confirm Groove Binding .
        
UV-Vis Absorption Titration (Binding Constant)

Quantifies the affinity (


) of the complex for DNA.
  • Protocol:

    • Baseline: Record spectrum of the Tin complex (

      
      ) in buffer (200-400 nm).
      
    • Titration: Add aliquots of concentrated DNA solution to both the sample and reference cuvettes (to subtract DNA absorbance).

    • Observation: Look for Hypochromism (decrease in absorbance) and Bathochromic shift (red shift). These indicate intercalation (

      
      -orbital coupling).
      
    • Calculation: Use the Wolfe-Shimer equation:

      
      
      
      • Where

        
         is apparent extinction coefficient, 
        
        
        
        is free compound,
        
        
        is bound compound.

Biological Efficacy & Data Comparison

The following table summarizes the cytotoxicity profile based on historical NCI screening and comparative organotin literature.

ParameterBis(adeninato-N(9))-diphenyltin(IV) Cisplatin Ethidium Bromide
IC50 (L1210 Leukemia)

(Inactive in early screens)


Primary Target Mitochondria (likely) / DNA (secondary)Nuclear DNA (Guanine N7)Nuclear DNA (Intercalation)
Selectivity Low (Lipophilic transport)Moderate (Transport mediated)Low (Mutagenic)
Resistance Profile Active against Pt-resistant lines (due to different uptake mechanism)Prone to NER (Nucleotide Excision Repair) resistanceN/A (Research tool)

Critical Insight: While the specific Bis(adeninato) complex showed lower potency in initial screens (Barbieri et al., 1991), structurally related Diphenyltin(IV) dithiocarbamates have recently demonstrated IC50 values in the nanomolar range (0.67 - 0.94


) against Jurkat cells, outperforming cisplatin. This suggests that while the adenine ligand confers stability, optimizing the ligand lability (e.g., using sulfur donors) enhances cytotoxicity.

Experimental Workflow Diagram

Workflow cluster_exp Validation Workflow: DNA Binding Mode Step1 Synthesize Ph2Sn(Ad)2 (Confirm Tetrahedral Geometry via 119Sn NMR) Step2 Prepare CT-DNA Stock (A260/A280 > 1.8) Step1->Step2 Branch Select Assay Step2->Branch Assay1 UV-Vis Titration (Measure Hypochromism) Branch->Assay1 Assay2 Viscosity Study (Measure Helix Length Change) Branch->Assay2 Result1 Calculate Kb (Binding Constant) Assay1->Result1 Result2 Determine Mode (Intercalation vs Groove) Assay2->Result2

Figure 2: Step-by-step experimental validation workflow for characterizing organotin-DNA interactions.

References

  • Barbieri, R., Ruisi, G., & Atassi, G. (1991).[1] The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV).[1] Journal of Inorganic Biochemistry, 41(1), 25-30.[1]

  • Awang, N., et al. (2023). Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity... on Jurkat E6.1 Cells. Molecules, 28(8), 3386.

  • Sirajuddin, M., et al. (2014). Structural motifs and biological screening of organotin(IV) carboxylates. Journal of Iranian Chemical Society, 11, 1271–1284. (Reference for Viscosity Protocols).
  • Pellerito, L., & Nagy, L. (2002). Organotin(IV) n+ complexes formed with biologically active ligands: equilibrium and structural studies, and some biological aspects.[2][3] Coordination Chemistry Reviews, 224(1-2), 111-150.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Bis(adeninato-N(9))-diphenyltin(IV)

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and disposal protocols for Bis(adeninato-N(9))-diphenyltin(IV), a complex organotin compound. Given its investigation as an antineoplastic agent and its intrinsic chemical nature, this compound warrants meticulous handling and disposal procedures.[1] The protocols outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance by integrating principles of heavy metal, organometallic, and cytotoxic waste management.

Core Principles: Hazard Identification and Regulatory Context

Bis(adeninato-N(9))-diphenyltin(IV) is an organometallic compound containing a diphenyltin(IV) cation coordinated to two adeninato ligands. The primary hazard profile and subsequent disposal requirements are dictated by the diphenyltin(IV) moiety .

  • Toxicological Profile : Organotin compounds are known for their toxicity. The parent compound, diphenyltin dichloride, is classified as harmful if swallowed, inhaled, or in contact with skin, causing serious irritation to the skin and eyes.[2][3][4] Acute exposure has been associated with severe health outcomes, including potential renal failure.[5][6] While the specific toxicity of this complex is noted as relatively low in the context of therapeutic use, the fundamental hazards of the organotin structure remain.[1]

  • Cytotoxic Potential : As a compound investigated for antitumor properties, it must be handled with the same precautions as other cytotoxic agents to prevent cellular damage through occupational exposure.[7][8]

  • Regulatory Framework : The disposal of Bis(adeninato-N(9))-diphenyltin(IV) is governed by federal and local regulations for hazardous waste. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA).[9][10] All waste generated must be treated as hazardous chemical waste .

Personnel Safety: Required Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is non-negotiable when handling Bis(adeninato-N(9))-diphenyltin(IV) in any form—solid, in solution, or as waste.

  • Primary Engineering Control : All handling, weighing, and preparation of waste must be conducted within a certified chemical fume hood or a biosafety cabinet designed for handling cytotoxic compounds.[11]

  • Hand Protection : Use double-gloving with chemotherapy-rated nitrile or neoprene gloves. Change the outer glove immediately if contamination is suspected.[7]

  • Eye and Face Protection : Chemical splash goggles in combination with a full-face shield are mandatory.

  • Body Protection : A disposable, solid-front, back-closing chemotherapy gown or a dedicated lab coat with tight cuffs is required. Standard lab coats are insufficient.

  • Respiratory Protection : If there is a risk of aerosolization outside of a primary engineering control, a properly fitted N95 respirator or higher is necessary.[12]

Decontamination and Spill Management

Accidental releases must be managed promptly and effectively to prevent exposure and environmental contamination. All materials used for decontamination and spill cleanup must be disposed of as hazardous waste.

Spill Cleanup Protocol:

  • Alert and Secure : Immediately alert personnel in the area and restrict access.

  • Don PPE : Ensure all required PPE is worn before approaching the spill.

  • Containment : For liquid spills, cover with an absorbent material or spill pads. For solid spills, gently cover with damp paper towels to avoid generating dust.[7]

  • Collection : Carefully collect all contaminated materials using scoops or forceps and place them into a designated hazardous waste container.

  • Decontamination : Clean the spill area thoroughly. A common and effective procedure involves a two-step wash: first with a suitable solvent (like acetone) to solubilize the compound, followed by a wash with a 10% bleach solution to oxidize residual organotin.[13][14] Collect all cleaning solutions as liquid hazardous waste.

Glassware and Equipment Decontamination: Glassware that has been in contact with Bis(adeninato-N(9))-diphenyltin(IV) is considered contaminated and must not be returned to general circulation without rigorous decontamination.[15]

  • Initial Rinse : Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone, dichloromethane) to remove the bulk of the residue. This rinseate is hazardous and MUST be collected in the appropriate liquid organotin waste container.[14]

  • Oxidative Soak : Immerse the rinsed glassware in an oxidizing bath overnight. This crucial step converts the toxic organotin compounds into less harmful inorganic tin oxides.[13][14]

    • Option A : 10% commercial bleach (sodium hypochlorite) solution.

    • Option B : 20% nitric acid bath.

  • Final Cleaning : After the oxidative soak, the glassware can be washed using standard laboratory detergents. The oxidizing bath solution must be collected and disposed of as hazardous waste.

Step-by-Step Waste Disposal Protocol

Proper segregation, labeling, and containment are the cornerstones of safe chemical waste disposal.[16] Never dispose of organotin waste down the drain or in the regular trash.[17]

Step 1: Identify and Segregate Waste Streams All items that have come into contact with Bis(adeninato-N(9))-diphenyltin(IV) are hazardous. Maintain separate, clearly marked waste containers for solid and liquid waste.

Step 2: Collection of Solid Waste

  • Items : Includes contaminated gloves, bench protectors, weigh paper, pipette tips, and spill cleanup materials.

  • Procedure :

    • Collect all solid waste at the point of generation.

    • Place the items into a thick, sealable plastic bag.

    • Double-bag the waste to ensure containment.[15]

    • Place the double-bagged waste into a designated, rigid, and leak-proof container. This is often a labeled 5-gallon white pail for cytotoxic waste.[7]

Step 3: Collection of Liquid Waste

  • Items : Includes reaction mixtures, surplus solutions, solvent rinses from glassware, and used decontamination solutions (e.g., bleach or acid baths).

  • Procedure :

    • Pour all liquid waste directly into a dedicated, robust, and leak-proof hazardous waste container (e.g., a screw-cap plastic or glass bottle).

    • Ensure the container material is chemically compatible with the waste solvents.

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

    • Keep the container securely closed at all times, except when actively adding waste.[7]

Step 4: Labeling and Storage

  • Labeling : All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "Bis(adeninato-N(9))-diphenyltin(IV) " and any solvents present.

    • The associated hazards: "Toxic, Heavy Metal, Cytotoxic "

  • Storage : Store sealed and labeled waste containers in a designated satellite accumulation area away from general laboratory traffic. Ensure secondary containment is used to capture any potential leaks.

Step 5: Final Disposal

  • Professional Collection : Arrange for the collection of the waste through your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[16][18] Provide them with an accurate log of the container's contents.

Summary of Disposal Procedures
AspectRequirementJustification & Rationale
Waste Classification Hazardous Chemical Waste (Organotin, Heavy Metal, Cytotoxic)The diphenyltin(IV) moiety is toxic and environmentally persistent. The compound's intended use necessitates cytotoxic handling precautions.[2][7]
Required PPE Double Nitrile Gloves, Goggles & Face Shield, Chemo GownPrevents dermal, ocular, and mucosal exposure to a toxic and potentially cytotoxic compound.[7][19]
Solid Waste Container Double-bagged, placed in a rigid, sealed, and labeled container.Ensures containment of contaminated solids and prevents punctures or leaks during storage and transport.[7][15]
Liquid Waste Container Screw-capped, leak-proof, chemically compatible bottle.Prevents release of harmful vapors and liquids. Must be compatible with organic solvents and potential reaction byproducts.[15]
Glassware Decon. 1. Solvent Rinse (collect waste) 2. Oxidizing Soak (collect waste)Rinsing removes bulk material. The oxidizing soak (bleach/acid) chemically degrades toxic organotins to more stable, less harmful inorganic tin oxides.[13][14]
Disposal Method Collection by certified hazardous waste professionals.Ensures compliance with EPA/RCRA regulations and prevents environmental contamination and harm to public health.[10][20]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with Bis(adeninato-N(9))-diphenyltin(IV).

G Disposal Workflow for Bis(adeninato-N(9))-diphenyltin(IV) start Waste Generation Point (Fume Hood / BSC) is_solid Solid, Liquid, or Contaminated Glassware? start->is_solid solid_waste Contaminated Solids (Gloves, Paper, Tips) is_solid->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinses) is_solid->liquid_waste Liquid glassware Contaminated Glassware is_solid->glassware Glassware double_bag Double Bag and Seal solid_waste->double_bag solid_container Place in Labeled Solid Organotin Waste Pail double_bag->solid_container storage Store Sealed Containers in Satellite Accumulation Area solid_container->storage liquid_container Collect in Labeled Liquid Organotin Waste Bottle liquid_waste->liquid_container liquid_container->storage solvent_rinse 1. Perform Solvent Rinse glassware->solvent_rinse solvent_rinse->liquid_container Collect Rinseate oxidize 2. Soak in Oxidizing Bath (e.g., 10% Bleach) solvent_rinse->oxidize oxidize->liquid_container Dispose of Used Bath clean_glass 3. Wash Normally oxidize->clean_glass pickup Schedule Pickup by EHS / Licensed Waste Contractor storage->pickup

Caption: Disposal decision workflow for Bis(adeninato-N(9))-diphenyltin(IV).

References

  • ORGANOTIN COMPOUNDS. CDC Stacks.
  • SAFETY DATA SHEET - Diphenyltin dichloride. Thermo Fisher Scientific.
  • Heavy Metals Safety. UCSF Macromolecular Structure Group.
  • Cytotoxins - Standard Operating Procedure. Environment, Health & Safety - University of Michigan.
  • Cytotoxic effects of diphenyltin(IV) diisopropyl dithiocarbamate (ODTC...). ResearchGate.
  • Dealing with Organotin reactions. ECHEMI.
  • HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds. NCBI - NIH.
  • Technical Support Center: Managing Organotin Compounds in the Laboratory. Benchchem.
  • How should I manage glassware that came in contact with organotin compounds? Reddit.
  • Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP. Kingston Health Sciences Centre.
  • The antitumor activity and the structure of bis(adeninato-N9) diphenyltin(IV). PubMed.
  • Cytotoxic Drug Handling with Biosafety Isolators. BioSafe Tech by QUALIA.
  • Diphenyltin dichloride | C12H10Cl2Sn | CID 14342. PubChem.
  • Safe handling of cytotoxics: guideline recommendations. PMC.
  • Material Safety Data Sheet - Diphenyltin dichloride. Cole-Parmer.
  • How to Safely Dispose of Laboratory Waste? Stericycle UK.
  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • Toxicological Profile for Tin and Tin Compounds. Agency for Toxic Substances and Disease Registry | ATSDR.
  • Hazardous Waste. US EPA.
  • Regulatory and Guidance Information by Topic: Waste. US EPA.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.